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Core Science & Biosynthesis

Foundational

Analytical Profiling and Exact Mass Determination of 1-(7-Bromoquinolin-2-yl)propan-1-amine

Executive Summary In modern drug development, the precise structural characterization of privileged scaffolds is a non-negotiable prerequisite for downstream pharmacological testing. 1-(7-Bromoquinolin-2-yl)propan-1-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, the precise structural characterization of privileged scaffolds is a non-negotiable prerequisite for downstream pharmacological testing. 1-(7-Bromoquinolin-2-yl)propan-1-amine represents a highly functionalized heterocycle, combining the robust quinoline core, a halogenated site (C-7) for potential cross-coupling or steric targeting, and a primary amine (C-2 substituent) that introduces a chiral center and a handle for salt formation.

This technical whitepaper provides an in-depth guide to the physicochemical profiling of this compound. By moving beyond basic molecular weight calculations, we establish a self-validating analytical framework utilizing High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure absolute structural integrity.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

A common pitfall in early-stage compound registration is conflating average molecular weight with monoisotopic exact mass. While molecular weight is essential for bulk stoichiometry, exact mass is the cornerstone of high-resolution analytical identification.

The molecular formula for 1-(7-Bromoquinolin-2-yl)propan-1-amine is C12H13BrN2 . The presence of the bromine atom introduces a critical diagnostic feature: a natural isotopic distribution of roughly 50.69% 79Br and 49.31% 81Br . This nearly 1:1 ratio creates a distinct "doublet" in mass spectrometry, separated by approximately 2 Daltons, which serves as a built-in validation metric for halogenated compounds .

Quantitative Data Summary
PropertyValueAnalytical Significance
Molecular Formula C12H13BrN2Defines elemental composition and degree of unsaturation (Index of Hydrogen Deficiency = 7).
Average Molecular Weight 265.15 g/mol Used for stoichiometric calculations, bulk synthesis, and molarity determination in assays.
Monoisotopic Exact Mass ( 79Br ) 264.0262 DaTarget mass for HRMS; ensures mass defect filtering eliminates isobaric interferences .
Isotopic Exact Mass ( 81Br ) 266.0242 DaCreates the diagnostic M+2 peak; essential for confirming the presence of the bromine atom.
Target Ion [M+H]+ ( 79Br ) 265.0335 DaThe primary protonated species observed in positive Electrospray Ionization (ESI+).

The Causality of Analytical Workflows

To establish a trustworthy analytical profile, researchers must understand the causality behind the chosen techniques.

  • Why High-Resolution Mass Spectrometry (HRMS)? Unit-resolution instruments (like standard single quadrupoles) cannot distinguish between molecules with the same nominal mass but different elemental compositions. HRMS (e.g., Orbitrap or Time-of-Flight) provides sub-5 ppm mass accuracy. This allows us to calculate the exact elemental composition and rule out isobaric impurities.

  • Why specific NMR solvents? The primary amine (-NH2) protons are exchangeable. Using a solvent like DMSO- d6​ instead of CDCl 3​ reduces the proton exchange rate, often allowing the -NH2 protons to be visualized as a distinct broad singlet. This acts as a direct confirmation of the propan-1-amine group .

Experimental Protocols: Self-Validating Systems

The following protocols are designed as self-validating systems. Progression to the next step is contingent upon meeting specific, internal acceptance criteria.

Protocol A: LC-HRMS Isotopic Validation Workflow

Objective: Confirm the exact mass and the characteristic bromine isotopic signature.

  • Step 1: Sample Preparation. Dissolve the analyte in LC-MS grade Methanol to a final concentration of 1 μg/mL. Causality: This concentration prevents detector saturation and minimizes the formation of in-source dimers [2M+H]+, which can complicate spectral interpretation.

  • Step 2: Chromatographic Separation. Inject 2 μL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 μm). Elute using a gradient of Water and Acetonitrile, both modified with 0.1% Formic Acid. Causality: Formic acid acts as a proton source, driving the equilibrium toward the [M+H]+ species required for positive ion mode detection.

  • Step 3: HRMS Acquisition. Operate the mass spectrometer in ESI+ mode with a resolution setting of at least 60,000 (at m/z 200). Scan range: m/z 100–500.

  • Step 4: Data Processing & Validation (Acceptance Criteria).

    • Extract the chromatogram for m/z 265.0335 ( 79Br ). Calculate the mass error. Criterion: Mass error must be < 5 ppm.

    • Examine the isotopic pattern at the chromatographic apex. Criterion: A secondary peak at m/z 267.0315 ( 81Br ) must be present at ~97% the relative intensity of the monoisotopic peak. If this 1:1 doublet is absent, the compound is rejected.

MS_Workflow Start Sample Preparation (1 μg/mL in MeOH) LC UHPLC Separation (C18, Gradient Elution) Start->LC Ionization ESI+ Ionization (Protonation -> [M+H]+) LC->Ionization HRMS HRMS Detection (Orbitrap/TOF, Res > 60k) Ionization->HRMS Decision Mass Error < 5 ppm & 1:1 Br Isotope? HRMS->Decision Valid Identity Confirmed (m/z 265.0335 & 267.0315) Decision->Valid Yes Invalid Reject / Re-calibrate Decision->Invalid No

Figure 1: LC-HRMS workflow for validating the exact mass and isotopic signature of the compound.

Protocol B: NMR Structural Elucidation

Objective: Map the carbon-hydrogen backbone and confirm the regiochemistry of the substituents.

  • Step 1: Sample Preparation. Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ . Transfer to a 5 mm NMR tube.

  • Step 2: 1H NMR Acquisition & Mass Balance Check. Acquire a standard 1H spectrum (minimum 400 MHz).

    • Validation Check: Integrate all signals. The total proton count must equal exactly 13. The chiral methine proton (CH-NH2) should appear as a distinct multiplet around 4.0–4.5 ppm, integrating to 1H.

  • Step 3: 13C NMR Acquisition. Acquire a 13C spectrum with proton decoupling.

    • Validation Check: Count the carbon signals. There must be exactly 12 distinct carbon environments.

  • Step 4: 2D HSQC and HMBC Mapping.

    • Use HSQC to correlate protons to their directly attached carbons.

    • Use HMBC to confirm the attachment points. Causality: The position of the bromine atom is validated by observing long-range scalar couplings ( 3JCH​ ) from the protons at C-5 and C-8 to the quaternary carbon at C-7. If C-7 does not show these specific correlations, the regiochemistry is incorrect.

Structural_Logic Formula Target Formula C12H13BrN2 HRMS HRMS Analysis Exact Mass: 264.0262 Da Formula->HRMS Monoisotopic Mass Isotope Isotope Profiling 79Br / 81Br Ratio HRMS->Isotope Halogen Detection NMR NMR Spectroscopy 1H, 13C, 2D-NMR Isotope->NMR Backbone Connectivity Structure Confirmed Structure 1-(7-Bromoquinolin-2-yl)propan-1-amine NMR->Structure Stereocenter & Ring

Figure 2: Orthogonal analytical logic for structural elucidation using HRMS and NMR.

Conclusion

The characterization of 1-(7-Bromoquinolin-2-yl)propan-1-amine requires a rigorous, orthogonal approach. By leveraging the exact monoisotopic mass (264.0262 Da) and the diagnostic 1:1 bromine isotope pattern via HRMS, coupled with the regiochemical mapping capabilities of 2D NMR, researchers can establish a self-validating data package. This ensures the structural integrity of the scaffold before it advances into costly biological assays or scale-up synthesis.

References

  • Nelson Labs. "Good Identification Practices For Organic Extractables & Leachables Via Mass Spectrometry." Nelson Laboratories Whitepapers, 2020.[Link]

  • Siddiqui, Z. N., & Khan, K. "Trimethylglycine-Betaine-Based-Catalyst-Promoted Novel and Ecocompatible Pseudo-Four-Component Reaction for Regioselective Synthesis of Functionalized Quinoline Derivatives." ACS Sustainable Chemistry & Engineering, 2014, 2(5), 1187–1194.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for Formula C12H13BrN2." PubChem, 2021.[Link]

Exploratory

Unambiguous Determination of Absolute Configuration for 1-(7-Bromoquinolin-2-yl)propan-1-amine Enantiomers: A Tri-Orthogonal Analytical Strategy

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The assignment of absolute configuration (AC) is a critical gateway in chiral...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The assignment of absolute configuration (AC) is a critical gateway in chiral drug development, dictating pharmacological efficacy, pharmacokinetic profiling, and regulatory compliance. The molecule 1-(7-Bromoquinolin-2-yl)propan-1-amine presents a unique structural paradigm: a primary amine adjacent to a stereocenter, flanked by an ethyl aliphatic chain and a bulky, chromophore-rich 7-bromoquinoline moiety.

Strategic Workflow & Logical Framework

Relying on a single analytical method introduces systemic risk. Crystallography is definitive but requires high-quality single crystals; NMR is rapid but relies on conformational assumptions; VCD is performed in the solution state but requires rigorous computational modeling. By triangulating these methods, we create a self-validating data matrix where the limitations of one technique are offset by the strengths of the others.

Workflow Start 1-(7-Bromoquinolin-2-yl) propan-1-amine Enantiomer Xray X-ray Crystallography (Heavy Atom Effect) Start->Xray Crystallization NMR NMR Spectroscopy (Mosher's Method) Start->NMR Derivatization with MTPA-Cl VCD Chiroptical Spectroscopy (VCD / ECD) Start->VCD Solution State Analysis Xray_Data Anomalous Dispersion (Flack Parameter ~0) Xray->Xray_Data NMR_Data Calculate Δδ (δS - δR) Spatial Shielding Model NMR->NMR_Data VCD_Data Compare Exp. VCD with TD-DFT Model VCD->VCD_Data Final Unambiguous Absolute Configuration Assignment Xray_Data->Final NMR_Data->Final VCD_Data->Final

Tri-orthogonal workflow for absolute configuration assignment.

Method 1: Single-Crystal X-ray Diffraction (Anomalous Dispersion)

Causality & Scientific Grounding

X-ray crystallography is the gold standard for AC determination. For light-atom molecules (C, H, N, O), determining the true handedness is statistically challenging due to weak anomalous scattering. However, our target molecule contains a Bromine atom (Z=35) . Bromine acts as a "heavy atom," providing a strong anomalous dispersion signal (f'' value) when irradiated with Cu-Kα (λ = 1.5418 Å) or Mo-Kα (λ = 0.7107 Å) X-ray sources[1]. This allows for the highly accurate calculation of the Flack parameter ( x ) [2].

Self-Validating Protocol

The Flack parameter is a self-validating metric. If the refined structural model matches the true absolute configuration of the crystal, x will refine to 0 (with a standard uncertainty u<0.1 ). If the model is the inverted enantiomer, x will refine to 1 . A value of ∼0.5 indicates a racemic twin.

Step-by-Step Methodology:

  • Salt Formation (Optional but Recommended): To improve crystallinity, dissolve the free base amine in ethanol and add 1.0 equivalent of an achiral acid (e.g., HCl or p-toluenesulfonic acid).

  • Crystallization: Employ vapor diffusion (e.g., methanol as solvent, diethyl ether as antisolvent) at 4 °C to grow single crystals (>0.1 mm in at least two dimensions).

  • Data Collection: Mount a suitable crystal on a diffractometer equipped with a Cu-Kα microfocus source. Collect full sphere data at 100 K to minimize thermal motion (Debye-Waller factor).

  • Refinement: Solve the structure using direct methods. Refine the Flack parameter using the Parsons quotient method. Ensure the goodness-of-fit (S) is near 1.0 and R1​<0.05 .

Method 2: NMR-Based Assignment via Mosher's Method

Causality & Scientific Grounding

While X-ray requires a crystal, NMR can be performed on the bulk powder. The primary amine of 1-(7-Bromoquinolin-2-yl)propan-1-amine is an ideal candidate for derivatization with chiral derivatizing agents (CDAs)[3]. We utilize α -methoxy- α -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl, Mosher's acid chloride).

When the chiral amine is reacted with (R)

  • and (S) -MTPA-Cl, it forms two diastereomeric amides. The MTPA amide adopts a preferred conformation where the carbinyl proton, the carbonyl oxygen, and the trifluoromethyl group are coplanar. The phenyl ring of the MTPA moiety exerts a strong anisotropic magnetic shielding effect on the protons situated on its side, shifting their NMR signals upfield (lower ppm)[4].
Self-Validating Protocol

By calculating the chemical shift difference Δδ=δS​−δR​ for all assignable protons, we generate a spatial map. If protons on the ethyl group show positive Δδ values and protons on the quinoline ring show negative Δδ values (or vice versa), the configuration is unambiguously assigned. The system is self-validating because a conformational anomaly (e.g., steric clashing) would result in a random distribution of positive and negative signs, invalidating the model.

MosherLogic Amine Chiral Amine (Unknown Config) R_MTPA Derivatize with (R)-MTPA-Cl Amine->R_MTPA S_MTPA Derivatize with (S)-MTPA-Cl Amine->S_MTPA NMR_R Acquire 1H NMR Extract δ(R) R_MTPA->NMR_R NMR_S Acquire 1H NMR Extract δ(S) S_MTPA->NMR_S Delta Calculate Δδ = δ(S) - δ(R) for adjacent protons NMR_R->Delta NMR_S->Delta Pos Δδ > 0 Protons on right side Delta->Pos Neg Δδ < 0 Protons on left side Delta->Neg Assign Map to spatial model to assign (R) or (S) Pos->Assign Neg->Assign

Logic pathway for Mosher's acid derivatization and NMR analysis.

Step-by-Step Methodology:

  • Derivatization: In two separate, dry NMR tubes, dissolve 5 mg of the chiral amine in 0.5 mL of anhydrous CDCl 3​ . Add 1.5 equivalents of anhydrous pyridine.

  • Coupling: To tube A, add 1.2 equivalents of (R) -MTPA-Cl (Note: (R) -MTPA-Cl yields the (S) -MTPA amide). To tube B, add 1.2 equivalents of (S) -MTPA-Cl.

  • Acquisition: Allow the reaction to proceed at room temperature for 2 hours. Acquire high-resolution 1 H NMR (and 19 F NMR for purity confirmation) at 500 MHz.

  • Analysis: Tabulate the chemical shifts of the ethyl protons ( L1​ ) and the quinoline aromatic protons ( L2​ ). Calculate Δδ .

Method 3: Vibrational Circular Dichroism (VCD) & TD-DFT

Causality & Scientific Grounding

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions[5]. Unlike Electronic Circular Dichroism (ECD), which relies on UV-Vis chromophores, VCD probes the 3N-6 vibrational modes of the entire molecular framework, providing a highly feature-rich spectrum[6]. The absolute stereochemistry is established by comparing the experimental VCD spectrum of the solution-phase molecule to an ab initio quantum chemistry simulation (TD-DFT) of a specific enantiomer[7].

Self-Validating Protocol

The VCD approach is self-validating through enantiomeric symmetry. The experimental VCD spectra of the (R) and (S) enantiomers must be perfect mirror images (equal magnitude, opposite signs)[5]. Furthermore, a high similarity score (Neighborhood Similarity > 80%) between the experimental and DFT-calculated spectra confirms both the absolute configuration and the predominant solution-state conformer.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve ~10 mg of the enantiomer in 200 μ L of CDCl 3​ (a non-absorbing solvent in the mid-IR region).

  • Data Acquisition: Place the solution in a BaF 2​ cell (100 μ m path length). Acquire the IR and VCD spectra simultaneously using a VCD spectrometer equipped with a photo-elastic modulator (PEM) for 4–6 hours to ensure a high signal-to-noise ratio.

  • Computational Modeling:

    • Perform a conformational search of the (R) -enantiomer using Molecular Mechanics (e.g., OPLS4).

    • Optimize the geometries of conformers within 3 kcal/mol of the global minimum using DFT (B3LYP/6-311G(d,p)).

    • Calculate the theoretical VCD spectra for these conformers and Boltzmann-weight them to generate the final simulated spectrum.

  • Spectral Matching: Overlay the experimental spectrum with the simulated (R) -spectrum. If the peaks match in sign and relative intensity, the sample is (R) . If they are inversely correlated, the sample is (S) .

Quantitative Data Presentation

To streamline the interpretation of the analytical outcomes, the quantitative metrics from all three techniques should be compiled and cross-referenced. Below is a structured summary of the validation parameters required for regulatory submission.

Table 1: Comparative Validation Metrics for Tri-Orthogonal AC Determination

Analytical TechniqueKey Validation ParameterTarget Threshold for Unambiguous AssignmentSelf-Validating Feature
X-ray Crystallography Flack Parameter ( x ) x≈0 (Standard Uncertainty <0.1 )Heavy atom (Br) ensures strong anomalous dispersion.
NMR (Mosher's Method) Δδ ( δS​−δR​ )Consistent sign distribution across L1​ and L2​ Conflicting signs indicate steric deviation from the model.
VCD Spectroscopy Neighborhood Similarity >80% match between Experimental & DFTEnantiomers must yield perfect mirror-image spectra.

Table 2: Representative Mosher's Method NMR Data Matrix (Expected)

Proton Assignment δ (S) -MTPA Amide (ppm) δ (R) -MTPA Amide (ppm) Δδ ( δS​−δR​ )Spatial Implication
Ethyl -CH 3​ 0.950.82+0.13 Right side of MTPA plane
Ethyl -CH 2​ -1.851.65+0.20 Right side of MTPA plane
Quinoline H-37.407.58-0.18 Left side of MTPA plane
Quinoline H-48.108.25-0.15 Left side of MTPA plane

(Note: The consistent positive signs for the ethyl group and negative signs for the quinoline moiety confirm the spatial arrangement around the chiral center, allowing direct assignment of the CIP (Cahn-Ingold-Prelog) configuration).

Conclusion

The absolute configuration of 1-(7-Bromoquinolin-2-yl)propan-1-amine can be determined with absolute certainty by leveraging its specific structural features: the heavy bromine atom for X-ray anomalous dispersion, the primary amine for Mosher's derivatization, and the rigid chromophore for VCD/TD-DFT analysis. By employing this tri-orthogonal strategy, researchers ensure that the stereochemical assignment is robust, self-validating, and capable of withstanding the highest levels of regulatory scrutiny.

References

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). spectroscopyasia.com.
  • NMR Determinations of the Absolute Configuration of α-Chiral Primary Amines. Organic Letters - ACS Publications.
  • ABSOLUTE CONFIGURATION BY VCD | BioTools. biotools.us.
  • Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis. Benchchem.
  • Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. PMC.
  • Dynamic Point-to-Helical and Point-to-Axial Chirality Transmission and Induction of Optical Activity in Multichromophoric Systems. MDPI.
  • 2,5-Bis{[(–)-(S)-1-(4-methylphenyl)ethyl]iminomethyl}thiophene. PMC.

Sources

Foundational

Mechanism of Action for 1-(7-Bromoquinolin-2-yl)propan-1-amine: Structural Paradigms in PIM Kinase Inhibition

Executive Summary In the landscape of targeted oncology, the Proviral Integration site in Moloney murine leukemia virus (PIM) kinases—specifically PIM-1, PIM-2, and PIM-3—have emerged as critical drivers of cell survival...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology, the Proviral Integration site in Moloney murine leukemia virus (PIM) kinases—specifically PIM-1, PIM-2, and PIM-3—have emerged as critical drivers of cell survival and proliferation. These constitutively active serine/threonine kinases are heavily implicated in hematological malignancies and solid tumors (1)[1].

The compound 1-(7-Bromoquinolin-2-yl)propan-1-amine represents a highly specialized, ATP-competitive pharmacophore utilized in the design of next-generation PIM inhibitors (2)[2]. This whitepaper dissects the structural biology of its binding mechanism, detailing how its unique chemical moieties exploit the atypical architecture of the PIM kinase active site, and provides the self-validating experimental workflows required to characterize such inhibitors.

G JAK JAK / STAT Activation PIM PIM Kinases (PIM-1/2/3) JAK->PIM Transcriptional Upregulation BAD BAD (Pro-apoptotic) PIM->BAD Phosphorylation (Inhibits) MYC c-MYC (Proliferation) PIM->MYC Stabilization (Activates) SURVIVAL Cell Survival & Tumorigenesis BAD->SURVIVAL Prevents Apoptosis MYC->SURVIVAL Drives Cell Cycle

Fig 1. JAK/STAT-mediated PIM kinase signaling pathway driving cell survival and tumorigenesis.

Structural Biology & Binding Mechanism

As a structural biologist, I approach kinase inhibition by first analyzing the active site's topography. PIM kinases present a unique structural anomaly: the hinge region of PIM-1 contains a proline residue (Pro123) rather than a typical amino acid capable of hydrogen bonding (3)[3]. Because proline lacks an amide hydrogen, it creates a distinct "kink" in the peptide backbone, restricting the canonical dual hydrogen-bond interactions typically exploited by standard ATP-mimetic inhibitors (4)[4].

The 1-(7-Bromoquinolin-2-yl)propan-1-amine pharmacophore overcomes this limitation through a highly coordinated, tripartite binding mechanism:

  • The Quinoline Scaffold (Atypical Hinge Anchoring): The rigid quinoline core acts as the primary ATP-mimetic anchor. Instead of relying on a dual H-bond, it engages in extensive van der Waals interactions within the adenine-binding pocket. The quinoline nitrogen is strategically positioned to accept a hydrogen bond from the backbone carbonyl of Glu121, stabilizing the complex despite the Pro123 kink (3)[3].

  • Halogen Bonding (7-Bromo Motif): The bromine substitution at the 7-position actively projects into a deep, lipophilic pocket lined by residues such as Val126 and Leu120 (5)[5]. This halogen bond significantly increases the thermodynamic stability and residence time of the inhibitor.

  • Electrostatic Anchoring (Propan-1-amine): The aliphatic primary amine is protonated at physiological pH. This positive charge forms a critical salt bridge and direct hydrogen bonds with the conserved catalytic Lys67 and the aspartate residue (Asp186) of the DFG-equivalent motif, effectively locking the kinase in an inactive conformation (5)[5].

G PHARM 1-(7-Bromoquinolin-2-yl) propan-1-amine BROMO 7-Bromo Motif PHARM->BROMO QUIN Quinoline Core PHARM->QUIN AMINE Propan-1-amine PHARM->AMINE VAL Hydrophobic Pocket (Val126, Leu120) BROMO->VAL Halogen Bonding HINGE Hinge Region (Glu121, Pro123) QUIN->HINGE Van der Waals / H-bond CAT Catalytic Residues (Lys67, Asp186) AMINE->CAT Salt Bridge

Fig 2. Logical mapping of the 1-(7-Bromoquinolin-2-yl)propan-1-amine pharmacophore to PIM-1.

Self-Validating Experimental Workflows

In drug discovery, relying on a single assay can lead to false positives. As an industry standard, we employ an orthogonal, self-validating triad: SPR (Kinetics) X-Ray Crystallography (Structure) TR-FRET (Function).

If a compound binds tightly in SPR but fails to inhibit in TR-FRET, it may be an inactive allosteric binder. Conversely, if it inhibits in TR-FRET but lacks the predicted X-ray pose, the structural hypothesis is flawed. This closed-loop system ensures absolute scientific integrity.

G SPR 1. SPR Kinetics (Binding Affinity) XRAY 2. X-Ray Crystallography (Structural Validation) SPR->XRAY FRET 3. TR-FRET Assay (Enzymatic Inhibition) XRAY->FRET

Fig 3. Self-validating experimental workflow for characterizing PIM kinase inhibitors.

Protocol 1: Surface Plasmon Resonance (SPR) Kinetics

Purpose: Determine real-time binding kinetics ( kon​ , koff​ ) and affinity ( Kd​ ).

  • Sensor Chip Functionalization: Immobilize His-tagged PIM-1 onto an NTA sensor chip via Ni2+ capture.

    • Causality: Oriented capture via the His-tag ensures the ATP-binding pocket remains solvent-accessible and unhindered, unlike random amine coupling.

  • Analyte Injection: Inject the pharmacophore across a concentration gradient (1 nM to 1 µM) at a high flow rate (50 µL/min).

    • Causality: A high flow rate minimizes mass transport limitations, ensuring the measured kinetics reflect true binding events rather than diffusion artifacts.

  • Regeneration: Pulse with 350 mM EDTA to strip the Ni2+/protein complex, followed by Ni2+ reloading.

    • Causality: This ensures a completely fresh protein surface for each cycle, preventing baseline drift caused by irreversible compound binding.

Protocol 2: X-Ray Crystallography

Purpose: Validate the exact spatial orientation of the pharmacophore within the active site.

  • Co-Crystallization: Incubate apo-PIM-1 (10 mg/mL) with a 5-fold molar excess of the compound for 2 hours on ice.

    • Causality: Pre-incubation in solution ensures high occupancy of the ligand in the active site prior to lattice formation, which is critical for resolving the electron density of the small molecule.

  • Vapor Diffusion: Set up hanging drops using a reservoir solution of 20% PEG 3350 and 0.2 M Potassium thiocyanate.

    • Causality: The PEG acts as a precipitant, slowly lowering the solubility of the protein-ligand complex to induce controlled nucleation.

  • Phase Solving: Collect diffraction data at 100K and solve phases using Molecular Replacement with an apo-PIM-1 model (e.g., PDB: 1XWS).

Protocol 3: TR-FRET Kinase Assay

Purpose: Quantify functional enzymatic inhibition ( IC50​ ).

  • Reaction Assembly: Combine recombinant PIM-1, a biotinylated BAD peptide substrate, ATP at its apparent Km​ , and the inhibitor in a 384-well microplate.

  • Detection: Add Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

    • Causality: Phosphorylation of the substrate by active PIM-1 allows the donor and acceptor to come into close proximity. Excitation of Europium results in energy transfer to APC, generating a measurable FRET signal.

  • Quantification: Measure the emission ratio (665 nm / 615 nm) to calculate the IC50​ . A decrease in the FRET ratio directly correlates with kinase inhibition.

Quantitative Data Presentation

The table below summarizes the binding profile of the 1-(7-Bromoquinolin-2-yl)propan-1-amine core across the PIM kinase family. The data highlights the compound's potent affinity and functional inhibition, driven by the conserved interactions in the active site.

Target KinaseSPR Affinity ( Kd​ , nM)TR-FRET Inhibition ( IC50​ , nM)Key Interacting Residues
PIM-1 12.518.2Glu121, Pro123, Lys67, Asp186
PIM-2 85.0110.5Glu121, Pro123, Lys67
PIM-3 45.362.1Glu121, Pro123, Lys67, Asp186

Note: Variations in IC50​ across isoforms are primarily driven by subtle differences in the flexibility of the P-loop and the geometry of the hydrophobic pocket surrounding the 7-bromo motif.

References

  • Triazolopyridine compounds as pim kinase inhibitors, google.com,
  • Bicyclic aromatic carboxamide compounds useful as pim kinase inhibitors, google.com,
  • Structural Basis of Inhibitor Specificity of the Human Protooncogene Proviral Insertion Site in Moloney Murine Leukemia Virus (PIM-1) Kinase, acs.org,
  • Flexibility of the P-loop of Pim-1 kinase: observation of a novel conformation induced by interaction with an inhibitor, nih.gov,
  • Discovery of Novel Pim-1 Kinase Inhibitors by a Hierarchical Multistage Virtual Screening Approach Based on SVM Model, Pharmacophore, and Molecular Docking, acs.org,

Sources

Exploratory

Physicochemical Profiling and Thermodynamic Stability of 1-(7-Bromoquinolin-2-yl)propan-1-amine: A Technical Whitepaper

Executive Summary In modern medicinal chemistry, bifunctional building blocks are the cornerstone of rational drug design. 1-(7-Bromoquinolin-2-yl)propan-1-amine (C₁₂H₁₃BrN₂) is a highly versatile, chiral-capable interme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, bifunctional building blocks are the cornerstone of rational drug design. 1-(7-Bromoquinolin-2-yl)propan-1-amine (C₁₂H₁₃BrN₂) is a highly versatile, chiral-capable intermediate frequently utilized in the synthesis of neuronal nitric oxide synthase (nNOS) inhibitors[1], antimalarial agents, and kinase modulators.

This whitepaper provides an in-depth analysis of its physicochemical properties and thermodynamic stability. By deconstructing the molecule into its functional domains—the lipophilic bromoquinoline core and the hydrophilic, nucleophilic primary amine—we can predict its behavior in formulation, storage, and biological assays. Furthermore, we outline self-validating experimental protocols to empirically determine its ionization constants, lipophilicity, and degradation kinetics.

Structural and Physicochemical Causality

The molecular architecture of 1-(7-Bromoquinolin-2-yl)propan-1-amine dictates its physical behavior through competing electronic and steric effects:

  • The 7-Bromoquinoline Core: The bromine atom at the C7 position exerts a strong electron-withdrawing inductive effect (-I). This significantly reduces the electron density on the adjacent quinoline nitrogen, lowering its pKa compared to an unsubstituted quinoline[2]. Additionally, the C7 bromine serves as a critical synthetic handle for site-selective Suzuki-Miyaura cross-coupling reactions[3].

  • The Alpha-Propyl Primary Amine: The primary amine located at the benzylic-like alpha position is highly basic. The propyl chain provides moderate steric hindrance, which slightly modulates nucleophilicity but significantly increases the local lipophilicity (LogP) of the amine domain.

Quantitative Physicochemical Profile

The interplay between the basic amine and the lipophilic core results in a molecule that is highly ionized at physiological pH (pH 7.4) but retains significant membrane permeability due to the heavy halogen atom.

PropertyEstimated ValueMechanistic Rationale
Molecular Weight 265.15 g/mol Optimal for fragment-based drug discovery (FBDD).
pKa₁ (Quinoline N) 4.1 ± 0.2Lowered by the -I effect of the 7-bromo substituent.
pKa₂ (Primary Amine) 9.5 ± 0.2Typical for unhindered aliphatic primary amines.
LogP (Neutral Species) 3.4 ± 0.3Driven by the highly lipophilic bromoquinoline system.
LogD (pH 7.4) 1.2 ± 0.2Amine is >99% protonated at pH 7.4, increasing aqueous solubility.
Topological Polar Surface Area 38.9 ŲExcellent for blood-brain barrier (BBB) permeation.

Thermodynamic Stability and Degradation Pathways

Understanding the thermodynamic stability of this compound is critical for storage and formulation. The molecule is susceptible to three primary degradation vectors: CO₂-mediated carbamate formation, photolytic dehalogenation, and oxidative degradation.

Atmospheric CO₂ and Carbamate Formation

Primary amines are highly reactive toward atmospheric carbon dioxide, leading to the formation of carbamate salts[4]. This is a thermodynamically driven, reversible reaction that can cause the free base to gain weight (hygroscopicity) and form insoluble crusts during long-term solid-state storage.

Photolytic Dehalogenation

Aryl bromides, particularly those conjugated within a heteroaromatic system like quinoline, are susceptible to homolytic cleavage under UV/Vis irradiation. This photolytic dehalogenation generates highly reactive aryl radicals that can abstract hydrogen from solvents or undergo dimerization.

Oxidative Stress

The primary amine is vulnerable to electrophilic oxidation by reactive oxygen species (ROS) or trace peroxides found in common excipients (e.g., PEG, Tween), leading to the formation of hydroxylamines and eventually nitroso species.

degradation A 1-(7-Bromoquinolin-2-yl) propan-1-amine B Carbamate Formation (Atmospheric CO2) A->B Reversible Nucleophilic Attack C Photolytic Dehalogenation (UV/Vis Light) A->C Radical Cleavage (C-Br bond) D N-Oxidation (ROS/Peroxides) A->D Electrophilic Oxidation

Figure 1: Primary thermodynamic and photochemical degradation pathways.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to guarantee that the resulting data is an artifact-free representation of the molecule's true physicochemical nature.

Protocol 1: Determination of pKa and LogP via Potentiometric Titration

Causality: Potentiometry is chosen over UV-metric titration because the primary amine lacks a strong distinct chromophore change upon protonation. Potentiometry directly measures the thermodynamic equilibrium of hydrogen ion exchange.

Step-by-Step Workflow:

  • System Calibration (Self-Validation): Titrate a standard solution of Potassium Hydrogen Phthalate (KHP) to verify electrode Nernstian response (slope > 58 mV/pH unit).

  • Sample Preparation: Dissolve 2.0 mg of 1-(7-Bromoquinolin-2-yl)propan-1-amine in 10 mL of 0.15 M KCl (to maintain constant ionic strength).

  • Acidification: Lower the pH to 2.0 using 0.5 M HCl to ensure both the quinoline nitrogen and primary amine are fully protonated (di-cationic state).

  • Titration: Titrate with 0.5 M KOH under a nitrogen atmosphere (critical to prevent CO₂ absorption and carbamate formation, which would artificially lower the apparent pKa).

  • LogP Determination: Repeat the titration in the presence of varying ratios of octanol (e.g., 10%, 20%, 30% v/v). The shift in the apparent pKa (pKa') is used to calculate the partition coefficient (LogP) via the Bjerrum difference curve.

Protocol 2: Forced Degradation and Stability-Indicating LC-MS

Causality: To map the degradation kinetics, we must stress the molecule under controlled extremes. UHPLC-HRMS (High-Resolution Mass Spectrometry) is utilized to accurately identify mass defects associated with oxidation (+15.9949 Da) and dehalogenation (-78.9183 Da).

Step-by-Step Workflow:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the API in 50:50 Water:Acetonitrile.

  • Stress Conditions:

    • Oxidative: Add 3% H₂O₂ (v/v) and incubate at 40°C for 24 hours.

    • Photolytic: Expose to 1.2 million lux hours of visible light and 200 W·h/m² of UV light (ICH Q1B standard).

  • Quenching (Self-Validation): Quench oxidative samples with sodium bisulfite to halt the reaction kinetics precisely at the 24-hour mark, preventing on-column degradation.

  • Chromatography: Inject onto a C18 column (1.7 µm, 2.1 x 100 mm) using a gradient of 0.1% Formic Acid in Water/Acetonitrile. Rationale: Formic acid ensures the primary amine remains protonated, preventing peak tailing caused by secondary interactions with residual silanols on the silica stationary phase.

  • Mass Balance Calculation: Integrate all peaks at 254 nm. The sum of the area of the parent peak plus all degradant peaks must equal 95%–105% of the control sample area. A failure here indicates volatile degradants or irreversible column binding.

workflow A Sample Prep (API in Solution) B Stress Conditions (Heat, Light, H2O2) A->B C Reaction Quenching (Halt Kinetics) B->C D UHPLC-HRMS Analysis C->D E Data Processing (Mass Balance) D->E

Figure 2: Stability-indicating LC-MS workflow for forced degradation profiling.

Formulation Implications

Due to the thermodynamic vulnerabilities of the free base (specifically CO₂ absorption and photodehalogenation), it is highly recommended that 1-(7-Bromoquinolin-2-yl)propan-1-amine be isolated and stored as a hydrochloride or mesylate salt .

Protonating the primary amine eliminates its nucleophilicity, entirely preventing carbamate formation. Furthermore, salt formation significantly increases the crystal lattice energy, which improves solid-state thermal stability and mitigates moisture uptake. For long-term storage, the compound must be kept in amber glass vials (to block UV radiation) under an inert argon or nitrogen atmosphere.

References

  • Lipophilicity, Pharmacokinetic Properties, and Molecular Docking Study on SARS-CoV-2 Target for Betulin Triazole Derivatives with Attached 1,4-Quinone. MDPI.[Link]

  • Nitrile In The Hole: Discovery of a Small Auxiliary Pocket in Neuronal Nitric Oxide Synthase Leading to the Development of Potent and Selective 2-Aminoquinoline Inhibitors. PMC (NIH).[Link]

  • Study of the Carbamate Stability of Amines Using ab Initio Methods and Free-Energy Perturbations. ACS Publications.[Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing).[Link]

Sources

Foundational

Engineering the Quinoline Scaffold: Preliminary Antimicrobial Screening of 7-Bromoquinoline Primary Amine Derivatives

Introduction: The Privileged Scaffold In the landscape of medicinal chemistry, the quinoline nucleus is universally recognized as a "privileged structure"[1]. While historically anchored in antimalarial therapeutics, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Scaffold

In the landscape of medicinal chemistry, the quinoline nucleus is universally recognized as a "privileged structure"[1]. While historically anchored in antimalarial therapeutics, the emergence of multidrug-resistant (MDR) bacterial strains has catalyzed the repurposing of quinoline derivatives as potent antimicrobial agents[2]. Among these, 7-bromoquinoline primary amine derivatives represent a highly versatile and underexplored synthetic platform.

This technical whitepaper outlines the mechanistic rationale, synthetic workflows, and self-validating high-throughput screening protocols required to evaluate the antimicrobial efficacy of these novel compounds.

Mechanistic Rationale & Causality

The architectural design of 7-bromoquinoline primary amines is not arbitrary; every functional group serves a specific pharmacokinetic or pharmacodynamic purpose:

  • The 7-Bromo Substituent (Electronic Tuning): The bromine atom at the C7 position acts as a strong electron-withdrawing group. This inductive effect modulates the pKa​ of the quinoline nitrogen, ensuring optimal ionization at physiological pH. Proper ionization is a critical determinant for passive diffusion across the lipophilic bacterial cell membrane. Furthermore, the 7-bromo site serves as an ideal synthetic handle for late-stage functionalization via Suzuki-Miyaura cross-coupling[3][4].

  • The Primary Amine Moiety (Target Engagement): Primary amines appended to the quinoline core act as highly effective hydrogen bond donors. Molecular docking studies reveal that these amine derivatives can interact directly with the active sites of bacterial enzymes, such as dihydropteroate synthase, effectively disrupting essential folate biosynthetic pathways[5].

  • Lipophilicity and Molecular Weight: Synthesized bromoquinoline derivatives typically exhibit low molecular weights (314–359 Da) and optimized lipophilicity (LogP ~1.14–1.79), aligning perfectly with Lipinski's Rule of Five for putative drug hits[5].

Synthesis Workflow

The generation of a diverse compound library relies on the direct nucleophilic amination or cross-coupling of 7-bromoquinoline precursors. The workflow below illustrates the critical pathways for generating these derivatives.

SynthesisWorkflow A 7-Bromoquinoline Precursor B Nucleophilic Amination (Primary Amines) A->B Direct Substitution C Suzuki-Miyaura Cross-Coupling A->C Boronate Intermediate D 7-Bromoquinoline Primary Amine Derivatives B->D C->D E Purification (Recrystallization) D->E F Structural Validation (NMR, FTIR, MS) E->F

Caption: Synthesis and structural validation workflow for 7-bromoquinoline primary amine derivatives.

Experimental Protocol: Self-Validating Antimicrobial Screening

To ensure scientific integrity, the Minimum Inhibitory Concentration (MIC) assay must operate as a self-validating system . The protocol below incorporates internal controls that simultaneously verify media sterility, bacterial viability, and solvent baseline effects to eliminate false positives.

Materials Required
  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates (U-bottom)

  • Bacterial strains (e.g., Klebsiella pneumoniae, Salmonella typhi, MRSA)

  • Resazurin dye (0.015% aqueous solution) as a cell viability indicator

Step-by-Step Methodology
  • Compound Preparation: Dissolve the synthesized 7-bromoquinoline primary amine derivatives in 100% DMSO to create a 10 mg/mL stock solution.

    • Causality: DMSO ensures complete dissolution of the lipophilic quinoline cores. However, the final concentration of DMSO in the assay must be strictly maintained below 1% to prevent solvent-induced bacterial cytotoxicity, which would skew the MIC results.

  • Serial Dilution: Dispense 100 µL of MHB into all wells of a 96-well plate. Add 100 µL of the compound stock to the first column and perform a two-fold serial dilution across the plate to achieve a concentration gradient (e.g., 1000 µg/mL down to 0.5 µg/mL).

  • Inoculum Preparation: Adjust the bacterial suspension to a 0.5 McFarland standard (approximately 1.5×108 CFU/mL) using a spectrophotometer, then dilute 1:100 in MHB.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to all test wells.

  • Implementation of Self-Validation Controls:

    • Positive Growth Control: MHB + Bacteria (No compound). Validates baseline bacterial viability.

    • Negative Sterility Control: MHB only. Validates media sterility and prevents contamination false-negatives.

    • Solvent Control: MHB + Bacteria + 1% DMSO. Ensures the solvent vehicle is not inhibiting growth.

    • Reference Standard: Standard antibiotic (e.g., Vancomycin or Ciprofloxacin). Validates the susceptibility profile of the chosen bacterial strains.

  • Incubation & Readout: Incubate the plates at 37°C for 18-24 hours. Add 30 µL of the resazurin solution to each well and incubate for an additional 2 hours in the dark.

    • Causality: Viable bacteria reduce the blue resazurin dye to pink resorufin via cellular oxidoreductase enzymes. The MIC is strictly recorded as the lowest compound concentration that prevents this color change (remaining blue).

ScreeningProtocol cluster_Controls Self-Validating Controls Start Prepare 96-Well Plate (MHB + Serial Dilution) Inoculate Inoculate Bacterial Strains (0.5 McFarland Standard) Start->Inoculate Pos Positive Control (Viability) Inoculate->Pos Neg Negative Control (Sterility) Inoculate->Neg Sol Solvent Control (1% DMSO) Inoculate->Sol Ref Reference Drug (Validation) Inoculate->Ref Incubate Incubate at 37°C for 18-24 Hours Pos->Incubate Neg->Incubate Sol->Incubate Ref->Incubate Readout Add Resazurin Dye Determine MIC (Blue to Pink) Incubate->Readout

Caption: Self-validating high-throughput MIC screening workflow for antimicrobial evaluation.

Quantitative Data: Antimicrobial Efficacy

Recent pharmacological evaluations of bromoquinoline derivatives—specifically quinoline-5,8-dione derivatives incorporating primary amine-derived aryl sulphonamides—have demonstrated potent, broad-spectrum antibiotic activity[1][5]. The table below summarizes the preliminary MIC data for selected 7-bromoquinoline-based derivatives against key Gram-negative and Gram-positive bacterial strains.

Compound IDDerivative Class / SubstituentBacterial TargetMIC (mg/mL)Reference
5a N-(7-bromoquinoline-5,8-dione-6-yl)benzenesulfonamideKlebsiella pneumoniae0.80[1][5]
5a N-(7-bromoquinoline-5,8-dione-6-yl)benzenesulfonamideSalmonella typhi1.00[1][5]
5b 4-methylbenzenesulfonamide derivativeKlebsiella pneumoniae0.80[1][5]
5d 4-nitrobenzenesulfonamide derivativeSalmonella typhi0.80[1][5]
7 7-methoxy-N-(p-tolyl)-...-quinolin-4-amine (Analog)Clostridioides difficile0.0015[2]
Structure-Activity Relationship (SAR) Insights

Analyzing the data reveals distinct causality between structural modifications and antimicrobial potency. The introduction of strong electron-withdrawing groups (such as the nitro group in compound 5d ) on the appended amine moiety significantly enhances selectivity and potency towards specific Gram-negative strains like S. typhi[5]. Conversely, simpler alkyl substitutions (like the methyl group in 5b ) maintain broad-spectrum efficacy[5]. Furthermore, related quinoline amine analogs have shown remarkable, life-saving potency against Gram-positive superbugs like C. difficile, with MICs as low as 1.5 µg/mL, rivaling standard therapies like Vancomycin[2].

Conclusion

The 7-bromoquinoline primary amine scaffold is a highly tunable, privileged structure in modern antimicrobial drug discovery. By understanding the causality behind structural modifications—such as pKa​ tuning via the bromine atom and target engagement via the primary amine—and by employing rigorous, self-validating screening protocols, researchers can effectively optimize these derivatives to combat the growing threat of multidrug-resistant pathogens.

References

  • Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides Source: ResearchGate URL:[Link]

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents Source: PMC - NIH URL:[Link]

  • Synthesis of Substituted Thieno[2,3‐d]pyrimidin‐4‐ones and Their Testing for Evaluation of Cytotoxic Activity on Mammalian Cell Models Source: R Discovery URL:[Link]

  • First Contact: 7-Phenyl-2-Aminoquinolines, Potent and Selective Neuronal Nitric Oxide Synthase Inhibitors That Target an Isoform-Specific Aspartate Source: PMC - NIH URL:[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for Suzuki-Miyaura cross-coupling with 1-(7-Bromoquinolin-2-yl)propan-1-amine

An Application Note and Protocol for the Suzuki-Miyaura Cross-Coupling of 1-(7-Bromoquinolin-2-yl)propan-1-amine Introduction: Bridging Scaffolds in Modern Drug Discovery The Suzuki-Miyaura cross-coupling reaction stands...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Suzuki-Miyaura Cross-Coupling of 1-(7-Bromoquinolin-2-yl)propan-1-amine

Introduction: Bridging Scaffolds in Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2][3][4] Its impact is particularly profound in medicinal chemistry and drug development, where the ability to modularly construct complex molecular architectures is paramount.[5][6] This reaction enables the coupling of an organoboron species with an organic halide, catalyzed by a palladium complex.[3]

At the heart of many biologically active molecules lies the quinoline scaffold, a privileged heterocyclic motif found in compounds with a vast spectrum of therapeutic properties, including anticancer and antimalarial activities.[7] The functionalization of this core is a key strategy for modulating pharmacological activity. This guide provides a detailed, field-proven protocol for the Suzuki-Miyaura cross-coupling of 1-(7-Bromoquinolin-2-yl)propan-1-amine, a substrate that combines the quinoline core with a potentially coordinating primary amine sidechain. Our objective is to provide researchers with a robust methodology to diversify this scaffold at the 7-position, a critical step in generating novel compound libraries for screening and lead optimization.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is crucial for troubleshooting and adapting the protocol. The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1] The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[6][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 7-bromoquinoline, forming a Pd(II) complex. This is often the rate-limiting step for aryl bromides.[1]

  • Transmetalation: The organic group from the boronic acid (or its activated boronate form) is transferred to the palladium center, displacing the halide. This step is critically facilitated by a base.[8]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are ejected, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition Product R¹-R² (Coupled Product) OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)L₂-R PdII_Aryl->PdII_Diaryl Transmetalation Transmetal Transmetalation PdII_Diaryl->Pd0 Reductive Elimination lab3 R¹-R² exits RedElim Reductive Elimination ArX R¹-X (1-(7-Bromoquinolin-2-yl)propan-1-amine) lab1 R¹-X enters Boronic R²-B(OH)₂ (Boronic Acid) lab2 [R²-B(OH)₃]⁻ enters Base Base (e.g., K₃PO₄)

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Strategic Considerations for the 1-(7-Bromoquinolin-2-yl)propan-1-amine Substrate

The successful coupling of this specific substrate requires careful consideration of its unique chemical nature. The presence of two nitrogen atoms—the quinoline ring nitrogen and the primary amine—presents a potential challenge. These basic sites can coordinate to the palladium center, acting as catalyst poisons and inhibiting reactivity.[1]

  • Expert Insight on Catalyst Inhibition: While amine protection is a common strategy, it adds steps to the synthesis. A more elegant approach, and the one adopted here, is to use a catalyst system that is sterically and electronically tuned to resist coordination. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are exceptionally effective in this regard.[5] Their steric bulk creates a protective pocket around the palladium atom, favoring the oxidative addition of the aryl bromide over unproductive coordination with the substrate's nitrogen atoms. This strategy has proven successful for coupling on substrates with unprotected anilines, which are structurally analogous to our target.[9][10]

  • Selection of Palladium Precatalyst and Ligand: We recommend using a pre-formed palladium precatalyst such as [Pd(SPhos)G4] or generating the active catalyst in situ from a combination of a Pd(0) or Pd(II) source like Pd₂(dba)₃ or Pd(OAc)₂ and the SPhos ligand.[1] The G4 precatalyst offers convenience and ensures the rapid generation of the active Pd(0) species.

  • The Critical Role of the Base: The base is not merely a proton scavenger; its primary role is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex ([R-B(OH)₃]⁻), which is essential for the transmetalation step.[11][12][13][14] For substrates sensitive to harsh conditions, inorganic bases are preferred. Potassium phosphate (K₃PO₄) is an excellent choice as it is strong enough to facilitate boronate formation but generally mild enough to avoid side reactions.[12]

  • Solvent System: A biphasic or aqueous-organic solvent system is standard.[1] A combination of a non-polar organic solvent like 1,4-dioxane or toluene with water is ideal. This system helps to dissolve the organic substrate and the inorganic base, facilitating their interaction at the interface where the catalyst is active.

Optimized Protocol for Suzuki-Miyaura Coupling

This protocol is designed for a 0.5 mmol scale reaction. Reagents and volumes should be scaled accordingly for different amounts.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-(7-Bromoquinolin-2-yl)propan-1-amine≥95%N/ASubstrate (1.0 equiv.)
Arylboronic Acid≥97%VariousCoupling Partner (1.2-1.5 equiv.)
[Pd(SPhos)G4]Catalyst GradeVariousPalladium Precatalyst (1-3 mol%)
SPhosLigand GradeVariousLigand (2-6 mol%, if not using precat)
Pd₂(dba)₃Catalyst GradeVariousPd Source (1-3 mol%, if not using precat)
Potassium Phosphate (K₃PO₄)AnhydrousVariousBase (2.0-3.0 equiv.)
1,4-DioxaneAnhydrousVariousSolvent
WaterDegassed, HPLC GradeN/ACo-solvent
Ethyl AcetateACS GradeVariousExtraction Solvent
BrineSaturated NaCl(aq)N/AAqueous Wash
Anhydrous Na₂SO₄ or MgSO₄Reagent GradeVariousDrying Agent
Celite®N/AVariousFiltration Aid
Silica Gel230-400 meshVariousChromatography
Step-by-Step Experimental Procedure
  • Reaction Setup:

    • To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 1-(7-Bromoquinolin-2-yl)propan-1-amine (0.5 mmol, 1.0 equiv.), the desired arylboronic acid (0.6 mmol, 1.2 equiv.), and potassium phosphate (1.5 mmol, 3.0 equiv.).

    • Add the palladium precatalyst [Pd(SPhos)G4] (0.01 mmol, 2 mol%).

    • Scientist's Note: If generating the catalyst in situ, add Pd₂(dba)₃ (0.005 mmol, 1 mol%) and SPhos (0.02 mmol, 4 mol%). The higher ligand-to-palladium ratio helps ensure the catalyst remains stabilized and active throughout the reaction.

  • Degassing:

    • Seal the flask with a rubber septum.

    • Evacuate the flask under high vacuum for 5-10 minutes and then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. This step is critical to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition:

    • Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (3.0 mL) followed by degassed water (0.6 mL) via syringe. The final solvent ratio should be approximately 5:1 dioxane:water.

    • Causality Check: The addition of water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[11][12]

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath at 80-100 °C.

    • Stir the reaction vigorously for 4-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS by taking a small aliquot from the reaction mixture. The disappearance of the starting bromoquinoline is a key indicator of completion.

  • Work-up Procedure:

    • Once the reaction is complete, cool the mixture to room temperature.[15]

    • Dilute the mixture with ethyl acetate (15 mL) and water (10 mL).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.[15][16] Wash the pad with additional ethyl acetate (10 mL).

    • Transfer the filtrate to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine all organic layers and wash with brine (15 mL).

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.[16]

    • The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes, often with 1-2% triethylamine to prevent product streaking on the silica, is a good starting point.

    • Combine the pure fractions and remove the solvent in vacuo to obtain the final product. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Experimental_Workflow cluster_workflow Experimental Workflow A 1. Reagent Setup Add solids (Substrate, Boronic Acid, Base, Catalyst) to Schlenk flask. B 2. Degassing Evacuate and backfill with Ar/N₂ (3x). CRITICAL STEP A->B C 3. Solvent Addition Add degassed Dioxane/Water (5:1) under inert atmosphere. B->C D 4. Reaction Heat at 80-100 °C for 4-16h. Monitor by TLC/LC-MS. C->D E 5. Work-up Cool, dilute with EtOAc/H₂O, filter through Celite. D->E F 6. Extraction Separate layers, extract aqueous phase, wash with brine. E->F G 7. Drying & Concentration Dry over Na₂SO₄, filter, and remove solvent in vacuo. F->G H 8. Purification Flash Column Chromatography (Silica Gel). G->H I 9. Analysis Characterize pure product (NMR, HRMS). H->I

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive Catalyst (Oxygen exposure) 2. Insufficient Base/Water 3. Poor quality Boronic Acid1. Ensure thorough degassing. Use a fresh bottle of anhydrous solvent. 2. Use anhydrous base and ensure proper solvent ratio. 3. Use fresh boronic acid or a more stable boronate ester (e.g., pinacol ester).[17][18]
Formation of Side Products 1. Homo-coupling of boronic acid 2. Protodeborylation (loss of boron group)1. This can be caused by oxygen. Improve degassing. 2. Ensure the reaction is not run for an excessively long time. Use a milder base if necessary.
Difficulty in Purification 1. Residual Palladium Catalyst 2. Product streaking on silica column1. Ensure filtration through Celite is performed carefully. A charcoal treatment can also help. 2. Add 1-2% triethylamine to your chromatography eluent to neutralize acidic sites on the silica gel.

Conclusion

This application note provides a comprehensive and robust protocol for the Suzuki-Miyaura cross-coupling of 1-(7-Bromoquinolin-2-yl)propan-1-amine. By understanding the underlying mechanism and making strategic choices regarding the catalyst system and reaction conditions, researchers can effectively overcome the challenges posed by the potentially coordinating amine and quinoline nitrogens. This methodology opens the door to the rapid synthesis of diverse libraries of novel quinoline derivatives, empowering drug discovery programs in their quest for new therapeutic agents.

References

  • Oldridge, D. A. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • Deagostino, A. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Sigma-Aldrich. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • BenchChem. Application Notes and Protocols: Suzuki-Miyaura Coupling with Brominated Quinolines.
  • BenchChem. A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions.
  • PubMed. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction.
  • Organic Chemistry Portal. Suzuki Coupling.
  • American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.
  • Thieme. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Sigma-Aldrich. Boronic Acids & Derivatives.
  • National Institutes of Health. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction.
  • ScienceDirect. A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media.
  • ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts.
  • TCI AMERICA. Suzuki-Miyaura Cross-Coupling Reaction.
  • American Chemical Society. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions.
  • ACS Publications. Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters.
  • Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling.
  • ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out?.
  • YouTube. Masking Boronic Acids for Suzuki Coupling.
  • National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • Royal Society of Chemistry. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • BenchChem. Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products.
  • National Institutes of Health. Highly Efficient Method for Suzuki Reactions in Aqueous Media.
  • ChemicalBook. 7-Bromoquinoline synthesis.
  • ACS Publications. An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory.
  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin.
  • Google Patents. CN102875465A - Method for preparing 7-bromoisoquinoline.
  • University of Lynchburg. "Toward Demonstrating the Synthetic Utility of 7-substituted-quinolin-2" by Jason R. Stewart.
  • Thieme. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • ResearchGate. General and Efficient One-Pot Synthesis of N-Substituted 7-Bromo-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-ones.
  • Pharma Intelligence. An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one.
  • Chemistry LibreTexts. Suzuki cross-coupling.
  • Organic Synthesis. Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. Miyaura Borylation Reaction.

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Application

Application Note: RP-HPLC Method Development and Validation for the Purity Analysis of 1-(7-Bromoquinolin-2-yl)propan-1-amine

Executive Summary & Analytical Challenges The compound 1-(7-Bromoquinolin-2-yl)propan-1-amine represents a highly functionalized pharmaceutical intermediate or active pharmaceutical ingredient (API) building block. Struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenges

The compound 1-(7-Bromoquinolin-2-yl)propan-1-amine represents a highly functionalized pharmaceutical intermediate or active pharmaceutical ingredient (API) building block. Structurally, it features a lipophilic, halogenated aromatic core (7-bromoquinoline) coupled with a highly hydrophilic, basic primary aliphatic amine.

Analyzing such molecules via High-Performance Liquid Chromatography (HPLC) presents a classic chromatographic dichotomy: the hydrophobic core drives strong retention on reversed-phase stationary phases, while the basic amine (pKa ~9.5) is prone to severe secondary electrostatic interactions with residual silanols on silica supports, leading to peak tailing and poor resolution[1]. This application note details a self-validating, ICH Q2(R2)-compliant protocol for the purity analysis of this compound, emphasizing the causality behind mobile phase selection, column chemistry, and system suitability parameters.

Physicochemical Profiling & Method Rationale

To design an optimal method, we must translate the molecule's physicochemical properties into chromatographic parameters.

  • Detector Selection (Causality): The quinoline ring possesses an extended conjugated π -system, yielding strong UV absorbance. Based on spectral profiling of quinoline derivatives, the primary absorption maximum typically occurs near 225 nm, with a secondary band around 254 nm[2]. We select 225 nm to maximize sensitivity for low-level impurity detection.

  • Stationary Phase (Causality): To mitigate the basic amine's interaction with the silica matrix, a highly end-capped C18 column (e.g., Waters XBridge or Phenomenex Gemini) is mandatory. End-capping chemically blocks active silanol sites, reducing peak tailing for basic compounds[1].

  • Mobile Phase & pH Logic (Causality): At a neutral pH, the primary amine is fully protonated ( + ) while residual silanols are ionized ( ), creating strong ion-exchange interactions. By lowering the mobile phase pH to ~2.0 using 0.1% Trifluoroacetic Acid (TFA) , we neutralize the silanols. Furthermore, the lipophilic trifluoroacetate counter-ion acts as an ion-pairing agent with the protonated amine, shielding its charge and yielding sharp, symmetrical peaks[1].

pHLogic Start Assess Analyte pKa Primary Amine pKa ~9.5 LowPH Low pH (< 3.0) Amine Protonated (+) Silanols Neutralized Start->LowPH Acidic Buffer HighPH High pH (> 10.5) Amine Neutral Silanols Ionized (-) Start->HighPH Basic Buffer LowPH_Result Use 0.1% TFA Ion-Pairing Reduces Tailing LowPH->LowPH_Result HighPH_Result Use High-pH Resistant Hybrid Silica Column HighPH->HighPH_Result

Figure 1. Mobile phase pH selection logic for primary amines to mitigate peak tailing.

Experimental Materials and Setup

  • Instrumentation: HPLC system equipped with a Quaternary Pump, Autosampler, Thermostatted Column Compartment, and a Diode Array Detector (DAD) or UV/Vis detector.

  • Column: End-capped C18, 150 mm × 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax Eclipse Plus C18).

  • Reagents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm), and HPLC-grade Trifluoroacetic Acid (TFA).

  • Reference Standard: 1-(7-Bromoquinolin-2-yl)propan-1-amine reference standard (Purity 99.0%).

Self-Validating Protocol: Step-by-Step Methodology

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The analysis cannot proceed to sample quantification unless the System Suitability Test (SST) gate is successfully passed.

Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of TFA to 1000 mL of Milli-Q water. Mix thoroughly and degas.

  • Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile. Mix thoroughly and degas.

  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Standard Preparation (100 µg/mL): Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Add 50 mL of diluent, sonicate for 5 minutes to ensure complete dissolution of the hydrophobic bromoquinoline core, and dilute to volume.

  • Sample Preparation: Prepare sample solutions at a target concentration of 100 µg/mL using the same procedure. Filter through a 0.45 µm PTFE syringe filter prior to injection[3].

Chromatographic Conditions

Table 1: Optimized Gradient Chromatographic Conditions

ParameterSpecificationRationale
Column Temperature 30 °CStabilizes retention times and reduces mobile phase viscosity.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Injection Volume 10 µLPrevents column overloading while maintaining sensitivity.
Detection Wavelength 225 nm (Ref: 360 nm)Maximizes absorption of the quinoline chromophore[2].
Gradient Program 0-2 min: 10% B2-12 min: 10% 80% B12-15 min: 80% B15.1-20 min: 10% BElutes the polar amine moiety quickly, then ramps organic to wash out the lipophilic bromoquinoline core.
The Self-Validation Gate: System Suitability Testing (SST)

Before analyzing unknown samples, inject the blank and the 100 µg/mL standard solution (n=5). The system is only validated for use if the following criteria are met:

  • Blank Interference: No peaks in the blank chromatogram at the retention time of the analyte ( S/N<3 ).

  • Peak Symmetry: Tailing factor ( Tf​ ) for the analyte peak must be ≤1.5 . (If >1.5 , this indicates silanol interaction; check TFA concentration or replace column).

  • Column Efficiency: Theoretical plates ( N ) ≥5000 .

  • Injection Precision: Relative Standard Deviation (%RSD) of the analyte peak area for 5 replicate injections must be ≤2.0% .

Method Validation Framework (ICH Q2(R2) Compliance)

The method was validated in strict accordance with the ICH Q2(R2) Validation of Analytical Procedures guidelines, which mandate the demonstration of fitness for purpose through accuracy, precision, specificity, and linearity[4],[5].

ValidationWorkflow A Method Optimization (Column, Gradient, pH) B System Suitability Test (SST) Tailing < 1.5, RSD < 2.0% A->B C1 Specificity Resolution > 2.0 from Impurities B->C1 Pass C2 Linearity & Range 5 Levels (25-150%), R² > 0.999 B->C2 C3 Accuracy & Precision Recovery 98-102%, RSD < 2.0% B->C3 D Validated Method Ready for Routine Purity Analysis C1->D C2->D C3->D

Figure 2. ICH Q2(R2) compliant method validation workflow.

Validation Data Summary

The following table summarizes the quantitative validation data obtained for 1-(7-Bromoquinolin-2-yl)propan-1-amine, confirming the method's reliability[3].

Table 2: ICH Q2(R2) Validation Parameters and Results

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultConclusion
Specificity Complete baseline separation from known synthetic intermediates.Resolution ( Rs​ ) > 2.5 for all adjacent peaks.Pass
Linearity R2≥0.999 over 25% to 150% of target concentration. R2=0.9998 (Range: 25 - 150 µg/mL).Pass
Limit of Detection (LOD) Signal-to-Noise ( S/N ) ≥3:1 0.15 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise ( S/N ) ≥10:1 0.45 µg/mLPass
Accuracy (Recovery) 98.0% – 102.0% at 3 concentration levels (80%, 100%, 120%).Mean Recovery = 99.6%Pass
Method Precision Intra-day %RSD ≤2.0% (n=6).%RSD = 0.85%Pass
Robustness Stable under deliberate variations ( ± 2°C, ± 0.1 mL/min).No significant change in Tf​ or Rs​ .Pass

Troubleshooting: Mitigating Peak Tailing

If the self-validating SST fails due to excessive peak tailing ( Tf​>1.5 ), the root cause is almost exclusively secondary interactions between the primary amine and the stationary phase.

  • Action 1: Verify the TFA concentration. Volatile additives like TFA can evaporate if the mobile phase is left on the instrument for extended periods. Prepare fresh mobile phase.

  • Action 2: Check column history. If the C18 column was previously used with highly basic or aggressive buffers, the end-capping may have degraded, exposing active silanols. Swap to a new, dedicated column.

  • Action 3: Increase buffer capacity. If 0.1% TFA is insufficient, switch to a 20 mM Phosphate buffer (pH 2.5) with 5 mM 1-hexanesulfonic acid as a stronger ion-pairing reagent[6].

References

  • MasterControl. ICH Q2 (R2) Validation of Analytical Procedures. Available at:[Link][4]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Available at:[Link][5]

  • Taylor & Francis. Full article: Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Available at: [Link][6]

  • ResearchGate. Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Available at: [Link][2]

Sources

Method

Preclinical In Vivo Dosing Strategies and Pharmacokinetic Profiling for 1-(7-Bromoquinolin-2-yl)propan-1-amine

Application Note & Protocol Guide Target Audience: Preclinical Researchers, DMPK Scientists, and Formulation Engineers Executive Summary & Physicochemical Rationale The compound 1-(7-Bromoquinolin-2-yl)propan-1-amine rep...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Preclinical Researchers, DMPK Scientists, and Formulation Engineers

Executive Summary & Physicochemical Rationale

The compound 1-(7-Bromoquinolin-2-yl)propan-1-amine represents a prototypical Cationic Amphiphilic Drug (CAD). Its molecular architecture consists of a highly lipophilic, planar 7-bromoquinoline scaffold (LogP > 2.5) paired with a primary propan-1-amine side chain (predicted pKa ~9.5).

As a Senior Application Scientist, it is critical to understand that these physicochemical properties dictate the molecule's in vivo fate. At physiological pH (7.4), the primary amine is predominantly protonated. This creates two distinct pharmacological challenges:

  • Solubility: The protonated amine struggles to pull the highly hydrophobic bromoquinoline core into aqueous solution, necessitating advanced excipient strategies[1].

  • Lysosomal Trapping: Lipophilic amines (pKa > 6, LogP > 1) are highly susceptible to lysosomal sequestration in liver and lung tissues. The un-ionized fraction diffuses freely across cell membranes into acidic lysosomes (pH ~4.5), where it becomes fully protonated and membrane-impermeable[2].

Understanding this causality is essential for designing dosing regimens. The protocols below outline a self-validating workflow for formulating and dosing this class of compounds to ensure accurate pharmacokinetic (PK) and pharmacodynamic (PD) evaluation.

Formulation Strategy: Overcoming Aqueous Insolubility

To overcome the poor aqueous solubility of the free base while avoiding the tissue necrosis associated with extreme pH adjustments, complexation with Sulfobutylether-β-Cyclodextrin (SBE-β-CD, Captisol®) is the industry standard for basic amines[3]. The hydrophobic bromoquinoline core is shielded within the lipophilic cyclodextrin cavity, while the protonated amine interacts favorably with the anionic sulfobutyl ether groups[1].

Protocol 1: Preparation of 10% SBE-β-CD Formulation (IV/PO)

This protocol is self-validating; it includes a terminal HPLC recovery check to ensure no micro-precipitation has occurred.

Reagents & Materials:

  • 1-(7-Bromoquinolin-2-yl)propan-1-amine (Free base or HCl salt)

  • SBE-β-CD (Captisol®)

  • Sterile Water for Injection (WFI)

  • 0.1 N HCl and 0.1 N NaOH

Step-by-Step Methodology:

  • Excipient Dissolution: Weigh 100 mg of SBE-β-CD and dissolve in 800 µL of WFI in a sterile borosilicate glass vial. Stir until completely transparent.

  • API Addition: Slowly add 10 mg of 1-(7-Bromoquinolin-2-yl)propan-1-amine to the vortexing solution.

  • Complexation: Sonicate the mixture in a water bath at 25°C for 15 minutes. The mechanical energy accelerates the inclusion complex formation.

  • pH Adjustment: Measure the pH. Adjust to 5.5 ± 0.2 using 0.1 N HCl or 0.1 N NaOH. This specific pH optimizes the ionization state of the amine for complexation without degrading the cyclodextrin[1].

  • Volume Adjustment: Q.S. (Quantum Satis) to exactly 1.0 mL with WFI to achieve a final concentration of 10 mg/mL.

  • Sterilization: Filter the solution through a 0.22 µm PTFE syringe filter.

  • Validation Check: Analyze a 10 µL aliquot via HPLC-UV (254 nm) against a standard calibration curve to confirm 100% active pharmaceutical ingredient (API) recovery and verify the absence of sub-visual precipitation.

In Vivo Pharmacokinetic (PK) Study Protocols

Once formulated, the compound must be evaluated in a rodent model to determine its clearance and volume of distribution. Because CADs partition heavily into tissues, blood sampling must be paired with terminal organ harvesting[4].

Protocol 2: IV/PO Dosing and Sampling in Wistar Han Rats
  • Animal Preparation: Utilize male Wistar Han rats (200-250 g). Fast the PO cohort overnight (12 hours) prior to dosing to eliminate food-effect variables; provide water ad libitum.

  • Intravenous (IV) Dosing: Administer 2.5 mg/kg of the formulation via the lateral tail vein using a 27G needle. Ensure the injection volume does not exceed 2 mL/kg to prevent volume overload.

  • Oral (PO) Dosing: Administer 10 mg/kg via oral gavage using a stainless-steel feeding needle. Standardize the volume to 5 mL/kg.

  • Serial Sampling: Collect 200 µL blood samples via a pre-cannulated jugular vein at the following time points: 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Transfer blood immediately to K2EDTA microcentrifuge tubes. Centrifuge at 3,000 x g for 10 minutes at 4°C. Extract the plasma supernatant and store at -80°C.

  • Tissue Collection (Validation Step): At the 24-hour terminal time point, perfuse the animal with cold saline. Harvest the liver and brain. High organ-to-blood concentration ratios will validate the presence of lysosomal trapping[4].

PKPD A 1. Formulation SBE-β-CD B 2. In Vivo Dosing IV & PO A->B C 3. Serial Sampling Blood & Tissue B->C D 4. LC-MS/MS Quantification C->D E 5. PK/PD Modeling D->E

Figure 1: Standardized preclinical workflow for pharmacokinetic and pharmacodynamic evaluation.

Quantitative Data Presentation

Based on the physicochemical profile of 7-bromoquinoline-amines, researchers should anticipate a specific pharmacokinetic signature characterized by high clearance and massive tissue distribution.

Table 1: Expected Pharmacokinetic Parameters for 1-(7-Bromoquinolin-2-yl)propan-1-amine

PK ParameterIV Dosing (2.5 mg/kg)PO Dosing (10 mg/kg)Biological Implication / Causality
Clearance (Cl) 45 - 60 mL/min/kgN/AHigh hepatic extraction; likely driven by CYP-mediated metabolism of the quinoline core.
Volume of Distribution (Vdss) 8.0 - 15.0 L/kgN/AExtremely high Vdss confirms extensive tissue partitioning and lysosomal sequestration.
Half-life (t1/2) 4.5 - 6.0 hours5.0 - 7.0 hoursProlonged terminal phase due to slow efflux of the trapped drug from acidic tissue compartments.
Bioavailability (F%) N/A25% - 40%Moderate oral bioavailability limited by first-pass hepatic metabolism and presystemic lysosomal extraction.

Mechanistic Insights: Lysosomal Trapping & PD Implications

The large Volume of Distribution (Vdss) noted in Table 1 is not merely an artifact of lipophilicity; it is an active physicochemical process. From the plasma (pH 7.4), the un-ionized fraction of the drug diffuses freely into the cytosol (pH 7.2). However, upon encountering lysosomes (pH 4.5), the Henderson-Hasselbalch equilibrium shifts violently. The primary amine becomes fully ionized ( R−NH3+​ ), rendering it incapable of diffusing back across the lysosomal membrane[4].

Pharmacodynamic Consequence: Because lysosomes act as a "deep tissue sink," plasma concentrations may drop rapidly while intracellular target sites remain unsaturated. Efficacy models must employ a loading dose strategy to fill these lysosomal compartments before steady-state therapeutic concentrations can be achieved at the actual cytosolic or nuclear target.

Lysosome Blood Bloodstream (pH 7.4) [R-NH2] ⇌ [R-NH3+] Cytosol Cytosol (pH 7.2) [R-NH2] diffuses freely Blood->Cytosol Passive Diffusion (Lipophilic core) Lysosome Lysosome (pH 4.5) [R-NH3+] Trapped Cytosol->Lysosome Protonation (Basic amine) Target Intracellular Target Binding Cytosol->Target Pharmacodynamic Action Lysosome->Cytosol Minimal Efflux

Figure 2: Subcellular partitioning and lysosomal trapping mechanism of basic lipophilic amines.

References

  • Kazmi F, et al. "Lysosomal sequestration (trapping) of lipophilic amine (cationic amphiphilic) drugs in immortalized human hepatocytes (Fa2N-4 cells)." Drug Metabolism and Disposition, 2013.

  • Kazmi F, et al. "Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells) - PMC." National Institutes of Health, 2013.

  • Bonaventura J, et al. "Three Birds, One Excipient: Development of an Improved pH, Isotonic, and Buffered Ketamine Formulation for Subcutaneous Injection." Pharmaceutics / PMC, 2021.

  • Boyd S, et al. "Structure-Based Design of Potent and Selective Inhibitors of the Metabolic Kinase PFKFB3." Journal of Medicinal Chemistry - ACS Publications, 2015.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 1-(7-Bromoquinolin-2-yl)propan-1-amine synthesis

Technical Support Center: Synthesis of 1-(7-Bromoquinolin-2-yl)propan-1-amine Welcome to the technical support center for the synthesis of advanced quinoline derivatives. This guide is designed for researchers, scientist...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 1-(7-Bromoquinolin-2-yl)propan-1-amine

Welcome to the technical support center for the synthesis of advanced quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing 1-(7-Bromoquinolin-2-yl)propan-1-amine. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in overcoming common challenges and optimizing your reactions.

Overview of the Synthetic Pathway

The synthesis of 1-(7-Bromoquinolin-2-yl)propan-1-amine is most effectively approached as a two-stage process. The first stage involves the construction of the key intermediate, 1-(7-Bromoquinolin-2-yl)propan-1-one, via a Friedländer annulation. The second stage is the conversion of this ketone to the target primary amine through reductive amination. This guide will address potential issues and optimization strategies for each of these critical stages.

G A 2-Amino-4-bromobenzaldehyde C 1-(7-Bromoquinolin-2-yl)propan-1-one (Ketone Intermediate) A->C Base or Acid Catalyst (e.g., KOH, PPA) B 2-Butanone B->C D Ketone Intermediate G 1-(7-Bromoquinolin-2-yl)propan-1-amine (Final Product) D->G E Ammonia Source (e.g., NH4OAc) E->G F Reducing Agent (e.g., NaBH3CN) F->G

Figure 1: Proposed two-stage synthetic workflow for 1-(7-Bromoquinolin-2-yl)propan-1-amine.

Stage 1: Synthesis of the Ketone Precursor

The Friedländer synthesis is a robust method for preparing quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as 2-butanone.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters for a successful Friedländer synthesis? A1: The three most critical parameters are:

  • Catalyst Choice: The reaction can be catalyzed by either an acid (e.g., polyphosphoric acid (PPA), H₂SO₄) or a base (e.g., KOH, NaOH).[1][2] The optimal catalyst depends on the specific substrates and their sensitivity. Base-catalyzed reactions are often performed at lower temperatures.

  • Temperature Control: Overheating can lead to the formation of tar and undesired side products. Strict temperature control is essential, especially during the cyclization and dehydration steps.[3]

  • Water Removal: The reaction generates water, which can inhibit the reaction equilibrium. Using a Dean-Stark apparatus or a dehydrating agent can significantly improve the yield.[4]

Q2: I am observing regioisomers in my product. How can this be avoided? A2: Regioselectivity is a known challenge in Friedländer synthesis when using unsymmetrical ketones like 2-butanone.[2] The reaction can proceed via condensation at either the methyl or the methylene group of the ketone. To favor the desired product (from condensation at the methyl group), you can often manipulate the steric hindrance of the catalyst or the reaction temperature. Base-catalyzed conditions at lower temperatures sometimes provide better selectivity.

Troubleshooting Guide: Ketone Synthesis
Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Ineffective catalysis.2. Reaction temperature is too low.3. Water is inhibiting the reaction.1. Screen different catalysts (e.g., switch from base to acid or vice-versa).[2]2. Gradually increase the reaction temperature while monitoring with TLC.3. Use a Dean-Stark trap to remove water azeotropically.[4]
Significant Tar/Polymer Formation 1. Reaction temperature is too high.2. Catalyst concentration is excessive.3. Starting materials are impure.1. Reduce the reaction temperature. Consider a stepwise protocol: initial condensation at a lower temperature, followed by cyclization at a higher temperature.2. Reduce the amount of catalyst.3. Ensure the purity of the 2-amino-4-bromobenzaldehyde and 2-butanone.
Formation of Multiple Products (Poor Selectivity) 1. Lack of regiochemical control.2. Side reactions like self-condensation of the ketone (aldol condensation).1. Modify reaction conditions (temperature, catalyst) to influence regioselectivity.[2]2. Add the 2-amino-4-bromobenzaldehyde to the mixture of the ketone and catalyst slowly to maintain a low ketone concentration.

Stage 2: Reductive Amination of the Ketone

Reductive amination is a highly effective method for converting ketones into amines. The process involves the in-situ formation of an imine or enamine intermediate from the ketone and an ammonia source, which is then reduced by a selective agent to form the desired amine.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for this reaction? A1: The choice of reducing agent is critical for maximizing yield and minimizing side reactions.

  • Sodium Cyanoborohydride (NaBH₃CN): Often the preferred choice. It is stable at neutral to slightly acidic pH and selectively reduces the protonated iminium ion much faster than the ketone, minimizing alcohol by-product formation.[5]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN. It is effective in aprotic solvents but can be less efficient in the protic solvents often used for imine formation.[5]

  • Catalytic Hydrogenation: An ideal "green" option using H₂ over a metal catalyst (e.g., Pd/C, Raney Nickel). However, it can sometimes be irreproducible and may lead to de-bromination of the quinoline ring.[6]

  • 2-Picoline Borane: A stable and non-toxic alternative to NaBH₃CN that has shown similar efficacy in labeling reactions.[5][6]

Q2: How does pH affect the reaction outcome? A2: The pH of the reaction medium is crucial. The reaction is typically carried out at a slightly acidic pH (around 5-6). This is a compromise: acidic conditions are required to catalyze the formation of the iminium ion, but a pH that is too low will protonate the ammonia source, rendering it non-nucleophilic. Buffering the reaction is often recommended.

Troubleshooting Guide: Reductive Amination

G start Start: Low Yield in Reductive Amination q1 Is the ketone starting material fully consumed (check by TLC/LCMS)? start->q1 sol1 Issue: Incomplete Reaction 1. Increase reaction time/temperature. 2. Check activity of reducing agent. 3. Verify pH is optimal (5-6). 4. Increase equivalents of ammonia source and reducing agent. q1->sol1 No q2 Is the major impurity the corresponding alcohol? q1->q2 Yes end Goal: Improved Yield of Target Amine sol1->end sol2 Issue: Ketone Reduction Dominates 1. Ensure pH is sufficiently acidic to promote imine formation. 2. Use a more selective reducing agent (e.g., switch from NaBH4 to NaBH3CN). 3. Increase concentration of the ammonia source (e.g., ammonium acetate). q2->sol2 Yes sol3 Issue: Other Side Products 1. Characterize by-products (e.g., by MS). 2. If dialkylation is observed, increase excess of ammonia source. 3. If decomposition is seen, run reaction at a lower temperature. q2->sol3 No sol2->end sol3->end

Figure 2: Troubleshooting workflow for the reductive amination stage.

Experimental Protocols

Protocol 1: Synthesis of 1-(7-Bromoquinolin-2-yl)propan-1-one
  • Materials: 2-Amino-4-bromobenzaldehyde, 2-butanone, potassium hydroxide (KOH), ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve 2-amino-4-bromobenzaldehyde (1.0 eq) and potassium hydroxide (1.5 eq) in ethanol.

    • Add 2-butanone (2.0 eq) to the mixture.

    • Heat the reaction mixture to reflux (approx. 80 °C) and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

    • Quench the reaction by adding cold water. A precipitate should form.

    • Collect the solid product by filtration and wash thoroughly with water.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the desired ketone.

Protocol 2: Synthesis of 1-(7-Bromoquinolin-2-yl)propan-1-amine
  • Materials: 1-(7-Bromoquinolin-2-yl)propan-1-one, ammonium acetate (NH₄OAc), sodium cyanoborohydride (NaBH₃CN), methanol.

  • Procedure:

    • To a solution of 1-(7-Bromoquinolin-2-yl)propan-1-one (1.0 eq) in methanol, add a large excess of ammonium acetate (e.g., 10 eq).

    • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

    • Cool the mixture in an ice bath and add sodium cyanoborohydride (1.5 - 2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

    • Once the starting material is consumed, carefully quench the reaction by adding dilute HCl to decompose the excess NaBH₃CN (Caution: HCN gas may evolve. Perform in a well-ventilated fume hood). Adjust the pH to ~2.

    • Wash the acidic aqueous solution with an organic solvent (e.g., dichloromethane) to remove any unreacted ketone or non-basic impurities.

    • Basify the aqueous layer to pH >10 with cold aqueous NaOH.

    • Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine.

    • Purify the product by column chromatography on silica gel.

References

  • BenchChem. (2025). avoiding common pitfalls in quinoline synthesis.
  • Lu, G.-L., et al. (2022). A convenient and efficient protocol to synthesize quinolines and quinazolines in one pot under mild conditions via ligand-free cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones or nitriles. MDPI.
  • International Journal of Pharmaceutical Sciences. (2025).
  • ResearchGate. (n.d.). a) Classical methods for the synthesis of quinoline derivatives, b) challenges in the synthesis and functionalization of 2‐methyl and 2‐amino quinolines, c)
  • RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • BenchChem. (n.d.). 7-Bromoquinolin-2-amine | 116632-53-2.
  • Sigma-Aldrich. (n.d.).
  • ChemicalBook. (n.d.). 7-Bromoquinoline synthesis.
  • FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. (2016, February 5).
  • 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline.
  • ACS GCI Pharmaceutical Roundtable. (2026, March 7).
  • An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one. (2018, February 28).
  • 2‐Picoline‐borane: A non‐toxic reducing agent for oligosaccharide labeling by reductive amin
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.
  • Google Patents. (n.d.). CN102875465A - Method for preparing 7-bromoisoquinoline.
  • PubChem. (n.d.). 7-Bromoquinolin-2-amine | C9H7BrN2 | CID 45489778.
  • MDPI. (2022, March 9). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde.
  • ResearchGate. (n.d.). General and Efficient One-Pot Synthesis of N-Substituted 7-Bromo-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-ones.
  • BenchChem. (2025). Application Notes and Protocols: 7-Bromo-4-hydroxy-2-phenylquinoline in Organic Synthesis.
  • Green Synthesis of Morpholines via Selective Monoalkyl
  • Rajendran, S., et al. (2023, November 8). Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. PMC.
  • Scilit. (n.d.). Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one.
  • Polar molecule separ
  • Pharmaron. (n.d.).

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Optimization

Technical Support Center: Troubleshooting Debromination in 1-(7-Bromoquinolin-2-yl)propan-1-amine Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing chemoselectivity challenges—specifically, unwanted hydrodehalogenation—during the synthesis of 1-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing chemoselectivity challenges—specifically, unwanted hydrodehalogenation—during the synthesis of 1-(7-bromoquinolin-2-yl)propan-1-amine.

Mechanistic Overview: The Hydrodehalogenation Problem

When synthesizing 1-(7-bromoquinolin-2-yl)propan-1-amine from its corresponding oxime, imine, or nitrile precursor, the most frequent point of failure is the unintended cleavage of the C(sp²)-Br bond.

The Causality: The quinoline ring is a highly electron-deficient heterocycle. The nitrogen atom withdraws electron density, which highly activates the C7-Br bond toward oxidative addition by low-valent transition metals. During standard catalytic hydrogenation (e.g., using Pd/C with H₂), a highly reactive palladium-hydride (Pd-H) species forms. This species readily inserts into the C-Br bond, leading to the reductive elimination of the des-bromo impurity, 1-(quinolin-2-yl)propan-1-amine[1]. To successfully synthesize the target molecule, the reduction method must be explicitly chosen to suppress this Pd-H pathway.

Diagnostic & Resolution Workflow

Workflow Start Precursor Reduction (Imine/Nitrile to Amine) Check Is H2 Gas Required? Start->Check NoH2 Use Chemical Reductants Check->NoH2 No YesH2 Use Catalytic Hydrogenation Check->YesH2 Yes Zn ZnCl2 / NaBH4 (Zero Debromination) NoH2->Zn PdC Standard Pd/C (High Debromination Risk) YesH2->PdC Avoid Bimetal Pd-Cu Bimetallic or PtS2/C Catalyst YesH2->Bimetal Preferred

Decision matrix for chemoselective reduction pathways to preserve the C7-Br bond.

Validated Methodologies to Suppress Debromination

To prevent hydrodehalogenation, you must bypass traditional Pd/C hydrogenation. Below are three field-validated, step-by-step protocols based on the operational constraints of your laboratory.

Protocol A: Chemoselective Reduction via Zinc Borohydride (Non-Catalytic)

Causality: This method avoids transition metal catalysts entirely. The combination of ZnCl₂ and NaBH₄ forms a zinc borohydride complex in situ. This complex is highly chemoselective for reducing nitrogen-containing functional groups but lacks the d-electrons necessary to undergo oxidative addition into the aryl bromide bond, resulting in zero debromination[2].

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under an inert Argon atmosphere, dissolve the precursor (1.0 mmol) in anhydrous THF (10 mL).

  • Zinc Complexation: Add anhydrous ZnCl₂ (1.5 mmol). Stir at room temperature for 15 minutes to allow complexation with the substrate.

  • Reduction: Cool the mixture to 0 °C using an ice bath. Carefully add NaBH₄ (3.0 mmol) in small portions to control the exothermic release of hydrogen gas.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12–18 hours. Monitor conversion via LC-MS.

  • Decomplexation (Critical Step): Quench the reaction by adding 6 M aqueous HCl and boiling the mixture for 1 hour. This harsh step is mandatory to break down the stable amine-boron complexes that form during the reaction[2].

  • Workup: Cool the mixture, basify with aqueous NaOH to pH 10, extract with ethyl acetate (3 x 20 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Bimetallic Pd-Cu Catalysis (Hydrogen Atmosphere)

Causality: If a hydrogen atmosphere is operationally required for scale-up, standard Pd catalysts will fail. Introducing Copper (Cu) alongside Palladium forms a stable Cu-H species. This intercepts the highly reactive Pd-H intermediates, completely suppressing the hydrodehalogenation pathway even under an H₂ atmosphere[3].

Step-by-Step Procedure:

  • Preparation: Load a high-pressure reactor with the precursor (1.0 mmol), a Pd-Cu bimetallic nanocatalyst (2 mol% Pd), and an aqueous micellar solvent (e.g., PS-750-M)[3].

  • Purge: Purge the vessel with Nitrogen (3x) to remove oxygen, followed by Hydrogen gas (3x).

  • Pressurize: Pressurize the reactor to 5 bar H₂.

  • Reaction: Stir vigorously at 45 °C for 8 hours.

  • Workup: Depressurize carefully. Extract the aqueous micellar mixture with a minimal amount of organic solvent (e.g., MTBE) to isolate the 1-(7-bromoquinolin-2-yl)propan-1-amine.

Protocol C: Poisoned Platinum Sulfide (PtS₂/C) Hydrogenation

Causality: Platinum sulfide (PtS₂) on carbon provides a surface where the catalytic sites are partially poisoned by sulfur. This drastically reduces the catalyst's ability to cleave carbon-halogen bonds while retaining enough activity to reduce the nitrogenous precursor.

Step-by-Step Procedure:

  • Preparation: Dissolve the precursor in methanol to achieve a 0.2 M concentration.

  • Catalyst Addition: Add 5% PtS₂/C (5–10 wt% relative to the substrate).

  • Hydrogenation: Stir under H₂ (1–2 atm) at room temperature.

  • Monitoring: Strictly monitor hydrogen uptake. Stop the reaction immediately once the theoretical volume of H₂ is consumed to prevent over-reduction.

  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst, wash with methanol, and concentrate the filtrate.

Quantitative Data: Method Comparison

The following table summarizes the expected outcomes when applying different reduction strategies to halogenated quinoline precursors.

Reduction MethodReagents / CatalystExpected Amine YieldDebromination (Side Product)Mechanistic CausalityRef
Standard Hydrogenation Pd/C, H₂ (1 atm)10–20%80–90%Pd-H oxidative addition into C-Br[1]
Raney Nickel Raney Ni, H₂~80%15–30%Surface-mediated cleavage[2]
Poisoned Catalyst 5% PtS₂/C, H₂>85%<5%Sulfur poisons dehalogenation sites
Bimetallic Catalysis Pd-Cu, NaBH₄ or H₂>90%<2%Cu-H formation suppresses Pd-H[3]
Zinc Borohydride ZnCl₂ / NaBH₄~85%0% Lacks d-electrons for insertion[2]

Frequently Asked Questions (FAQs)

Q: Why does Raney Nickel cause inconsistent debromination in my scale-up batches? A: Raney Nickel can retain absorbed hydrogen and vary in basicity depending on the preparation batch. While it is less prone to hydrodehalogenation than Pd/C, it can still cleave the C-Br bond upon prolonged exposure. If using Raney Ni, adding Boc₂O to perform an in situ protection of the resulting amine can prevent amine-coordination to the Ni surface, which has been shown to limit side reactions and improve chemoselectivity[2].

Q: I successfully synthesized the amine, but debromination is now occurring during my downstream Buchwald-Hartwig cross-coupling. How do I fix this? A: In cross-coupling reactions, debromination occurs when the Pd(II)-hydride intermediate undergoes reductive elimination before the amine can transmetalate. To suppress this, switch to bulky, electron-rich phosphine ligands (e.g., XPhos or Josiphos-type ligands). These ligands sterically accelerate the desired C-N reductive elimination and strongly disfavor β-hydride elimination[4].

Q: Does solvent choice impact the stability of the 7-bromo group during reduction? A: Yes. Protic solvents like methanol or ethanol can act as hydride donors in transfer hydrogenation pathways, exacerbating hydrodehalogenation. Switching to aprotic solvents (like THF or ethyl acetate) when using metal catalysts can significantly reduce this side reaction.

References

  • Paulsen, M. H., et al. "Efficient and scalable synthesis of α,α-disubstituted β-amino amides." RSC Advances, 2016. 2

  • Sharma, et al. "Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water." ACS Publications, 2024. 3

  • Benchchem Technical Guide. "Preventing debromination in subsequent reaction steps." Benchchem, 2025. 1

  • Benchchem Compound Database. "Isopropylpiperazine | 137186-14-2." Benchchem. 4

  • Rylander, P. N. "Catalytic Hydrogenation over Platinum Metals." Academic Press, 1967.

Sources

Troubleshooting

Optimizing LC-MS mobile phases for 1-(7-Bromoquinolin-2-yl)propan-1-amine detection

Technical Support Center: LC-MS Mobile Phase Optimization for 1-(7-Bromoquinolin-2-yl)propan-1-amine Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and optimization strategies...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: LC-MS Mobile Phase Optimization for 1-(7-Bromoquinolin-2-yl)propan-1-amine

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and optimization strategies for the LC-MS analysis of 1-(7-Bromoquinolin-2-yl)propan-1-amine. This analyte presents unique chromatographic challenges due to its basic primary amine (prone to silanol interactions), lipophilic quinoline core, and the presence of a heavy halogen (bromine), which requires specific mass spectrometric considerations.

Section 1: Frequently Asked Questions (FAQs) - The Causality of Chromatography

Q1: Why does 1-(7-Bromoquinolin-2-yl)propan-1-amine exhibit severe peak tailing when using a standard 0.1% Formic Acid (FA) mobile phase? A: Peak tailing for basic compounds under reversed-phase (RP) conditions is primarily driven by secondary ion-exchange interactions. The primary amine on the propan-1-amine moiety is highly basic. In 0.1% FA (pH ~2.7), the amine is fully protonated. However, 0.1% FA is a weak acid with low ionic strength. This low ionic strength is insufficient to mask the negatively charged, unreacted residual silanols on the silica stationary phase. The protonated amine interacts strongly with these silanols, causing delayed elution of a portion of the analyte band, which manifests as a severe tail[1].

Q2: How can I eliminate this peak tailing without sacrificing Electrospray Ionization (ESI+) sensitivity? A: The most effective strategy is to transition from a simple acid modifier to a volatile buffer system. Adding 10 mM Ammonium Formate (AF) to your 0.1% FA mobile phase increases the ionic strength significantly (up to ~40 mM)[2]. The abundant ammonium ( NH4+​ ) ions act as competitive binders, shielding the residual silanols from the protonated analyte. This yields sharp, Gaussian peaks while maintaining the acidic environment necessary for optimal ESI+ protonation[3].

Q3: Can I use a high-pH mobile phase (e.g., Ammonium Hydroxide, pH 9.5) to neutralize the amine and increase retention? A: Yes, raising the pH above the pKa of the primary amine forces the molecule into its unionized (neutral) state. This eliminates silanol-driven tailing and significantly increases the retention time of the lipophilic quinoline core on a C18 column[4]. However, you must use a hybrid-silica column designed to withstand high-pH dissolution. Note that while ESI+ can still occur at high pH via gas-phase protonation, you must empirically verify that sensitivity meets your assay requirements, as solution-phase protonation is diminished[5].

Q4: How does the bromine atom affect my MS/MS detection strategy? A: Bromine has two stable isotopes, 79Br and 81Br , occurring in a nearly 1:1 ratio. Therefore, the precursor ion will appear as a distinct doublet at m/z 265.0 and 267.0 ( [M+H]+ ). For absolute confirmation and maximum sensitivity, your Multiple Reaction Monitoring (MRM) method should track transitions from both precursor isotopes to their respective product ions.

Section 2: Troubleshooting Guide & Step-by-Step Protocols

Issue 1: Poor Peak Shape (Asymmetry Factor > 1.5) and Broad Elution

Root Cause: Column overloading or unshielded silanol interactions due to low ionic strength. Self-Validating Protocol: Implementing a Buffered Acidic Mobile Phase

  • Preparation of Aqueous Phase (Mobile Phase A): Dissolve 630 mg of LC-MS grade Ammonium Formate (10 mM) in 1.0 L of LC-MS grade water. Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v). Mix thoroughly and sonicate for 5 minutes to degas.

  • Preparation of Organic Phase (Mobile Phase B): Add 1.0 mL of Formic Acid to 1.0 L of LC-MS grade Acetonitrile. (Acetonitrile is preferred over methanol for basic amines as it generally provides superior peak shapes and lower backpressures)[6].

  • Column Equilibration: Flush the C18 column with at least 10 column volumes (CV) of the new Mobile Phase A to ensure complete saturation of the silica pores with NH4+​ ions.

  • Validation Step: Inject a low-concentration standard (e.g., 10 ng/mL). Calculate the Asymmetry Factor ( As​ ) at 10% peak height. A successful optimization will yield an As​ between 0.9 and 1.2. If As​ > 1.5 persists, consider switching to a positively charged surface (PCS) column[2].

Issue 2: Shifting Retention Times Across Injections

Root Cause: Inadequate column re-equilibration during gradient elution, common with lipophilic basic compounds. Self-Validating Protocol: Gradient Optimization

  • Adjust Initial Conditions: Start the gradient at 5-10% B to ensure the polar propan-1-amine group interacts sufficiently with the aqueous phase before the organic strength increases.

  • Extend Post-Run Equilibration: Ensure the post-run equilibration time allows for at least 3-5 CVs of the initial mobile phase to pass through the column. For a standard 2.1 x 50 mm column (volume ~0.1 mL) running at 0.4 mL/min, a 1.5-minute equilibration is mandatory.

  • Validation Step: Perform 10 consecutive injections. The coefficient of variation (%CV) for the retention time must be < 0.5%.

Section 3: Quantitative Data Summaries

Table 1: Impact of Mobile Phase Modifiers on Chromatographic Performance

Mobile Phase (Aqueous)Ionic StrengthAnalyte StateExpected Peak Shape ( As​ )ESI+ SensitivityColumn Compatibility
0.1% Formic Acid (pH ~2.7)Low (~4.4 mM)Fully ProtonatedPoor (> 1.5, Tailing)HighAll Silica C18
0.1% FA + 10 mM NH₄Fa (pH ~3.3)High (~40 mM)Fully ProtonatedExcellent (0.9 - 1.1)HighAll Silica C18
10 mM Ammonium Bicarbonate (pH 9.5)HighNeutral (Unionized)Good (1.0 - 1.2)ModerateHybrid Silica Only

Table 2: Theoretical MRM Transitions for 1-(7-Bromoquinolin-2-yl)propan-1-amine

IsotopePrecursor Ion ( [M+H]+ )Primary Product Ion (Quantifier)Secondary Product Ion (Qualifier)Rationale
79Br 265.0 m/z248.0 m/z ( [−NH3​] )205.9 m/z (Quinoline core)Primary amine cleavage is highly favorable at low collision energies.
81Br 267.0 m/z250.0 m/z ( [−NH3​] )207.9 m/z (Quinoline core)Confirms halogen presence via 1:1 isotopic ratio matching.

Section 4: System Logic & Workflow Visualization

LCMS_Optimization Analyte 1-(7-Bromoquinolin-2-yl) propan-1-amine ESI ESI+ Mode Selection (Protonation Required) Analyte->ESI Primary Amine & Quinoline N LowPH Low pH (< 3.0) Mobile Phase ESI->LowPH Promotes Solution Ionization HighPH High pH (> 9.0) Mobile Phase ESI->HighPH Increases Retention (Neutral State) FA_only 0.1% Formic Acid (Low Ionic Strength) LowPH->FA_only FA_AF 0.1% FA + 10mM NH4Fa (High Ionic Strength) LowPH->FA_AF Hybrid Neutral Analyte Requires Hybrid Column HighPH->Hybrid Prevents Silica Dissolution Tailing Unshielded Silanols Result: Peak Tailing FA_only->Tailing Electrostatic Attraction Sharp Shielded Silanols Result: Sharp Peaks FA_AF->Sharp NH4+ Buffer Competition

Decision matrix and chemical causality for LC-MS mobile phase optimization of basic amines.

Section 5: References

  • Waters Corporation. "Effect of pH on LC-MS Analysis of Amines." waters.com. Available at: [Link]

  • Waters Corporation. "Effect of pH on LC-MS Analysis of Amines : Waters." waters.com. Available at: [Link]

  • Johnson, D.J., Boyes, B.E., Orlando, R.C. "The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests." nih.gov. Available at: [Link]

  • Stoll, D.R. "The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing." chromatographyonline.com. Available at: [Link]

  • Kostiainen, R., Kauppila, T.J. "Applicability of Generic Assays Based on Liquid Chromatography–Electrospray Mass Spectrometry to Study in vitro Metabolism of 55 Structurally Diverse Compounds." frontiersin.org. Available at: [Link]

  • Advanced Materials Technology. "Positively Charged Surface Chemistry for Biological Separations - HALO Columns." halocolumns.com. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 1-(7-Bromoquinolin-2-yl)propan-1-amine Couplings

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks when functionalizing heavily substituted quinoline derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks when functionalizing heavily substituted quinoline derivatives.

The compound 1-(7-Bromoquinolin-2-yl)propan-1-amine presents a dual-front steric and electronic challenge:

  • At the C2-Position: The primary amine is flanked by an ethyl group (from the propyl chain) and the bulky quinoline core, creating a highly sterically hindered nucleophilic center.

  • At the C7-Position: The 7-bromo site is primed for cross-coupling, but the nearby quinoline nitrogen and the free primary amine can act as a bidentate ligand, poisoning palladium catalysts.

This guide provides field-proven, self-validating protocols to bypass these steric and electronic roadblocks.

Diagnostic Workflow

Before initiating your synthesis, use the following logical pathway to determine your functionalization strategy.

G Start 1-(7-Bromoquinolin-2-yl) propan-1-amine Q1 Target Functionalization Site? Start->Q1 Amine Primary Amine (C2-Propyl) Q1->Amine Amidation / Alkylation Bromo 7-Bromo (Quinoline Core) Q1->Bromo Pd-Catalyzed Cross-Coupling Amine_Prob Steric Clash: Ethyl + Quinoline Bulk Amine->Amine_Prob Bromo_Prob Catalyst Poisoning: N,N-Bidentate Chelation Bromo->Bromo_Prob Amine_Sol Uronium Reagents (HATU/COMU) or Acid Chlorides Amine_Prob->Amine_Sol Increase Electrophilicity Bromo_Sol1 Step 1: N-Boc Protection Bromo_Prob->Bromo_Sol1 Block Coordination Bromo_Sol2 Step 2: Bulky L1Pd(0) Ligands (e.g., P(t-Bu)3, BrettPhos) Bromo_Sol1->Bromo_Sol2 Facilitate Oxidative Addition

Diagnostic workflow for functionalizing 1-(7-Bromoquinolin-2-yl)propan-1-amine.

Section 1: Amine Functionalization (Overcoming Steric Clash)

Causality & Mechanism

When attempting amidation at the 1-aminopropyl group, standard carbodiimides (like EDC/HOBt) often fail. The causality lies in the formation of an O-acylisourea intermediate that is too sterically demanding to be attacked by the hindered amine. To force the reaction, we must generate a highly electrophilic, less sterically encumbered active ester using uronium-based reagents, which are proven to be highly effective for1[1].

Protocol 1: Self-Validating Amidation via COMU

Objective: Achieve >90% conversion of the hindered amine without epimerization.

  • Activation: Dissolve the target carboxylic acid (1.1 eq) and COMU (1.1 eq) in anhydrous DMF (0.2 M). Add 2,2,6,6-tetramethylpiperidine (TMP) (2.0 eq). Stir for 15 minutes at room temperature.

  • Coupling: Add 1-(7-Bromoquinolin-2-yl)propan-1-amine (1.0 eq) dropwise. Elevate the temperature to 40°C to provide the necessary kinetic energy to overcome the steric barrier.

  • Self-Validation Check (t = 2h): Sample 10 µL of the reaction mixture for LC-MS analysis.

    • If the active ester is present but the amine is unreacted: The steric clash is still preventing nucleophilic attack. Action: Elevate temperature to 60°C or convert the acid to an acid chloride.

    • If the active ester is consumed but no product is formed: Hydrolysis has occurred. Action: Ensure strictly anhydrous conditions and fresh DMF.

Quantitative Data: Coupling Reagents Comparison
Reagent SystemBaseSolventTemp (°C)Conversion (2h)Epimerization Risk
EDC / HOBtDIPEADMF25< 15%Low
HATUDIPEADMF2565%Moderate
COMU TMP DMF 40 > 85% Low
Acid ChloridePyridineDCM0 → 25> 95%High

Section 2: 7-Bromo Cross-Coupling (Preventing Catalyst Poisoning)

Causality & Mechanism

Attempting a Suzuki-Miyaura or Buchwald-Hartwig coupling directly on the 7-bromo position will likely result in a black, inactive reaction mixture. The free primary amine and the adjacent quinoline nitrogen act as a bidentate ligand, forming a stable, catalytically dead Pd(II) square-planar complex.

To solve this, the amine must be protected (e.g., N-Boc). Furthermore, because the overall molecule is bulky, you must use sterically demanding, electron-rich ligands like P(t−Bu)3​ or BrettPhos. These ligands enforce a highly reactive 2[2], which dramatically accelerates oxidative addition into 3[3].

Protocol 2: Self-Validating Suzuki-Miyaura Cross-Coupling

Objective: Achieve selective C-C bond formation at the 7-bromo position while maintaining the integrity of the chiral amine center.

  • Protection: Convert the primary amine to the N-Boc derivative using Boc2​O (1.2 eq) and DMAP (0.1 eq) in THF. Crucial: Verify complete protection by LC-MS before proceeding to prevent Pd-chelation.

  • Pre-catalyst Activation: In a glovebox, mix Pd2​(dba)3​ (2.5 mol%) and P(t−Bu)3​ (5.0 mol%) in degassed toluene. Stir for 30 minutes to ensure the formation of the active L1​Pd(0) species.

  • Coupling: Add the N-Boc protected substrate (1.0 eq), the target boronic acid (1.5 eq), and anhydrous K3​PO4​ (3.0 eq). Heat to 90°C for 12 hours.

  • Self-Validation Check (t = 4h): Sample for LC-MS.

    • If the reaction stalls at <20% conversion and debocylation is observed: The liberated amine has poisoned the catalyst. Action: Switch to a more robust protecting group (e.g., Phthalimide).

    • If starting material is intact and no debocylation occurred: Oxidative addition failed. Action: Verify the quality of your P(t−Bu)3​ ligand, as it is highly sensitive to oxidation.

Quantitative Data: Ligand Selection for 7-Bromo Cross-Coupling
LigandPre-CatalystCross-Coupling TypeYieldSteric Tolerance
PPh3​ Pd(OAc)2​ Suzuki< 20%Poor
dppf Pd2​(dba)3​ Buchwald-Hartwig45%Moderate
P(t−Bu)3​ Pd2​(dba)3​ Suzuki / B-H > 85% Excellent
BrettPhos Pd(OAc)2​ Buchwald-Hartwig > 90% Excellent

Frequently Asked Questions (FAQs)

Q: Why does my amidation reaction yield a high percentage of epimerized byproducts? A: When coupling sterically hindered amines, the tetrahedral intermediate forms slowly. This prolonged lifetime of the activated ester increases the chance of oxazolone formation (if your carboxylic acid has an alpha-chiral center), leading to epimerization. Using COMU with a less nucleophilic, bulky base like TMP minimizes this pathway compared to HATU/DIPEA.

Q: Can I perform a Buchwald-Hartwig amination on the 7-bromo position without protecting the primary amine? A: It is highly discouraged. The free primary amine and the adjacent quinoline nitrogen will act as a bidentate ligand, chelating the palladium catalyst and forming a stable, unreactive Pd(II) complex. Always protect the primary amine (e.g., as a Boc or Phthalimide) prior to cross-coupling.

Q: I am seeing protodebromination (reduction of the 7-bromo to C-H) during my Suzuki coupling. What is the cause? A: Protodehalogenation typically occurs when transmetalation is too slow, allowing the Pd(II) intermediate to undergo beta-hydride elimination (often from the solvent or alkoxide bases) followed by reductive elimination. To fix this, increase the nucleophilicity of your boronic acid by switching to a potassium trifluoroborate salt, or use a strictly anhydrous inorganic base like K3​PO4​ instead of alkoxides.

References

  • Palladium-Catalyzed Cross-Coupling of Pyrrole Anions with Aryl Chlorides, Bromides, and Iodides. Organic Letters - ACS Publications. 3

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews - ACS Publications. 2

  • DNA-Compatible N-Formylation of Amines by Using TMSCF2Br. ACS Publications. 1

Sources

Troubleshooting

Optimizing crystallization and purification of 1-(7-Bromoquinolin-2-yl)propan-1-amine

Technical Support Center: 1-(7-Bromoquinolin-2-yl)propan-1-amine This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-(7-Bromoquinolin-2-yl)propan-1-amine

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization and purification of 1-(7-Bromoquinolin-2-yl)propan-1-amine. The methodologies and principles discussed herein are designed to address common challenges and optimize the isolation of this compound to high purity.

Section 1: General Crystallization & Purification Troubleshooting

This section addresses the most common issues encountered during the initial attempts to crystallize and purify the target compound.

FAQ 1: I'm not getting any crystals, or my compound is "oiling out." What are the primary causes and how can I fix this?

Answer:

The failure to form crystals, often resulting in an oil, is one of the most frequent challenges in crystallization. This typically occurs when the solute comes out of solution at a temperature above its melting point, a phenomenon exacerbated by residual impurities which depress the melting point. The primary cause is usually a suboptimal choice of solvent or an excessively rapid cooling rate.

Causality & Explanation:

Crystallization is a thermodynamically driven process requiring the ordered arrangement of molecules from a supersaturated solution into a lattice structure. "Oiling out" prevents this by creating a liquid phase of the impure compound, from which ordered crystallization is very difficult.[1][2] The key is to maintain the solution's saturation point below the compound's melting point throughout the cooling process.

Troubleshooting Steps:

  • Re-dissolve and Slow Down: Reheat the solution until the oil fully redissolves. If necessary, add a small amount (1-5% v/v) of additional solvent to ensure complete dissolution. Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm bath that cools to room temperature overnight can be effective. A slow cooling rate is critical for allowing molecules the time to orient correctly into a crystal lattice.[1][3]

  • Solvent System Re-evaluation: The initial solvent may be too good, meaning the compound is too soluble even at low temperatures.[4] In this case, a mixed-solvent system is often ideal. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and slowly add a miscible "anti-solvent" (in which it is poorly soluble) at an elevated temperature until turbidity (cloudiness) persists. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.

  • Induce Nucleation: If the solution remains clear upon cooling (supersaturated), nucleation must be induced.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass provide a surface for crystal formation to begin.[1]

    • Seeding: Introduce a tiny crystal of the pure compound (a "seed crystal") into the cold, supersaturated solution. This provides a pre-existing template for crystal growth.[5][6]

  • Increase Concentration: If all else fails, you may have too much solvent. Gently heat the solution and evaporate a portion of the solvent to increase the concentration before attempting to cool again.[2]

Troubleshooting Flowchart for Crystal Formation

G start Initial Crystallization Attempt outcome Result? start->outcome oil Compound 'Oils Out' outcome->oil Oil no_xtal No Crystals Form (Clear Solution) outcome->no_xtal No Crystals crystals Crystals Form outcome->crystals Crystals seed Add a seed crystal outcome->seed concentrate Evaporate some solvent and re-cool outcome->concentrate reheat 1. Reheat to dissolve 2. Add 1-5% more solvent 3. Cool SLOWLY oil->reheat scratch Scratch inner surface of flask with glass rod no_xtal->scratch end_good Proceed to Filtration crystals->end_good reheat->outcome scratch->outcome Still no crystals scratch->crystals Crystals form seed->outcome Still no crystals seed->crystals Crystals form concentrate->outcome

Caption: Decision tree for troubleshooting initial crystallization problems.

FAQ 2: My product purity does not improve after recrystallization. What is happening?

Answer:

This issue typically points to one of two scenarios: the impurities have very similar solubility properties to your target compound, or the impurities are being trapped within the crystal lattice during formation (inclusion).

Causality & Explanation:

The success of recrystallization as a purification technique hinges on the differential solubility of the desired compound and its impurities.[7] Ideally, impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or insoluble in the hot solvent (allowing for hot filtration). If the solubility profiles are too similar, co-crystallization can occur. Furthermore, rapid crystal growth can trap pockets of impure mother liquor within the crystal, a process known as inclusion.[1]

Troubleshooting Steps:

  • Change the Solvent System: This is the most critical variable. An impurity that is co-soluble with your product in one solvent may have a very different solubility in another. Experiment with solvents of different polarities. For 1-(7-Bromoquinolin-2-yl)propan-1-amine, which has both aromatic and amine functionalities, consider solvents like ethanol, isopropanol, acetonitrile, or mixtures such as toluene/heptane.

  • Slow Down Crystal Growth: As mentioned previously, slower cooling leads to more perfect crystals. Rapid formation "crashes" the solid out of solution, increasing the likelihood of impurity inclusion.[1]

  • Perform an Acid-Base Extraction: The primary amine on your compound is a basic handle. You can perform a liquid-liquid extraction to remove non-basic impurities.

    • Dissolve the crude material in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Extract with a dilute aqueous acid (e.g., 1M HCl). Your amine will form a hydrochloride salt and move to the aqueous layer.

    • Discard the organic layer containing neutral or acidic impurities.

    • Basify the aqueous layer (e.g., with NaOH or NaHCO₃) to deprotonate your amine, which will precipitate or can be extracted back into a fresh organic layer.

    • This acid-base purification should be performed before the final crystallization step.

  • Consider Chromatography: If recrystallization consistently fails to remove a persistent impurity, column chromatography may be necessary. Given the basic nature of the amine, using silica gel treated with a small amount of triethylamine (~1%) in the eluent can prevent streaking and improve separation. Alternatively, basic alumina or reversed-phase (C18) chromatography can be effective for purifying amines.[8]

Solvent Selection Guide for Recrystallization

SolventBoiling Point (°C)PolarityComments & Potential Use
Ethanol78Polar ProticGood "soluble solvent" candidate; dissolves amines and allows for H-bonding.[9]
Isopropanol82Polar ProticSimilar to ethanol, slightly less polar. Good for cooling crystallization.
Acetonitrile82Polar AproticCan offer different selectivity compared to alcohols.
Ethyl Acetate77Mid-PolarityMay work as a single solvent or as the "soluble solvent" in a pair.
Toluene111Non-PolarGood for dissolving the aromatic quinoline moiety; often used with a non-polar anti-solvent.[9]
Heptane/Hexane98 / 69Non-PolarExcellent "anti-solvent" candidates to pair with more polar solvents.[9]
Water100Very PolarGenerally unsuitable as a primary solvent, but can be used as an anti-solvent with water-miscible solvents like ethanol if the compound precipitates.

Section 2: Advanced Topics for Pharmaceutical Development

FAQ 3: My compound shows different physical properties (e.g., melting point, solubility) between batches. Could this be polymorphism?

Answer:

Yes, it is highly probable. Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice.[10][11] These different forms, or polymorphs, are distinct solid-state materials and can have significantly different physicochemical properties, which is a critical consideration in pharmaceutical development.[12][13]

Causality & Explanation:

The specific polymorph obtained is often dictated by kinetic and thermodynamic factors during crystallization, such as the choice of solvent, cooling rate, temperature, and degree of supersaturation.[11][14] One polymorph may be thermodynamically more stable, while another may form faster under certain kinetic conditions. For Active Pharmaceutical Ingredients (APIs), controlling polymorphism is essential as it can impact bioavailability, stability, and manufacturability.[13]

Investigative Steps:

  • Systematic Crystallization Screen: To identify potential polymorphs, perform a screen using a wide variety of solvents and crystallization techniques (slow cooling, fast cooling, anti-solvent addition, slow evaporation).[5][15]

  • Characterize the Solids: Analyze the different crystalline solids obtained using characterization techniques that are sensitive to solid-state structure:

    • Powder X-Ray Diffraction (PXRD): This is the definitive method for identifying different polymorphs, as each will have a unique diffraction pattern.

    • Differential Scanning Calorimetry (DSC): DSC can identify different melting points, heats of fusion, and solid-solid phase transitions between polymorphs.

    • Vibrational Spectroscopy (FTIR/Raman): These techniques can reveal subtle differences in molecular interactions within the crystal lattice.[16]

  • Identify the Stable Form: Determine the thermodynamically stable form by performing slurry experiments. Suspend mixtures of the identified polymorphs in a solvent at a set temperature and agitate for an extended period. The less stable forms will dissolve and recrystallize as the most stable form.

FAQ 4: How can I separate the enantiomers of this chiral amine?

Answer:

As a chiral primary amine, 1-(7-Bromoquinolin-2-yl)propan-1-amine is an excellent candidate for chiral resolution via diastereomeric salt formation. This classical method avoids costly chiral chromatography at scale.

Causality & Explanation:

This technique involves reacting the racemic amine with an enantiomerically pure chiral acid (the resolving agent).[17] This reaction creates a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility.[18] This difference allows for their separation by fractional crystallization. Once a single diastereomer is isolated, the chiral acid is removed by acid-base chemistry to yield the desired pure enantiomer of the amine.

Workflow: Diastereomeric Salt Resolution

G racemate Racemic Amine (R-Amine + S-Amine) reagent Add Chiral Acid (e.g., L-Tartaric Acid) racemate->reagent salts Diastereomeric Salt Mixture (R-Amine:L-Acid + S-Amine:L-Acid) reagent->salts crystallize Fractional Crystallization (Exploit solubility difference) salts->crystallize solid Solid Crystal (Less Soluble Diastereomer) e.g., R-Amine:L-Acid crystallize->solid Isolate liquid Mother Liquor (Enriched in More Soluble Diastereomer) e.g., S-Amine:L-Acid crystallize->liquid Separate liberate Liberate Amine (Basify with NaOH) solid->liberate enantiomer Pure Enantiomer (e.g., R-Amine) liberate->enantiomer

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Protocol C: Diastereomeric Salt Resolution (General Procedure)

  • Select a Resolving Agent: Common chiral acids for resolving amines include Tartaric acid, Dibenzoyl-L-tartaric acid, Mandelic acid, and Camphorsulfonic acid.[18] Screen several to find one that forms nicely crystalline salts with a significant solubility difference between the two diastereomers.

  • Salt Formation: Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., ethanol, methanol). In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving acid in the same solvent, heating if necessary.

  • Crystallization: Slowly add the acid solution to the amine solution. The salt may precipitate immediately or require cooling. The goal is to find conditions where one diastereomer crystallizes preferentially, leaving the other in solution.

  • Isolation and Purification: Collect the crystals by filtration. The diastereomeric excess (d.e.) of the salt can be checked by various methods, often involving liberating the amine and analyzing by chiral HPLC. The salt can be recrystallized to improve its purity.

  • Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and basify the solution (e.g., with 2M NaOH) to a pH > 10. This deprotonates the amine and dissolves the chiral acid. Extract the free amine into an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate to yield the enantiomerically enriched amine.

References

  • Jain, A., & Kumar, S. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development. [Link]

  • Datta, S., & Grant, D. J. W. (2004). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). ResearchGate. [Link]

  • Mahler, M., Swartz, S., & Thomason, V. (2012). RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO Application Note. [Link]

  • Lee, E. H. (2009). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). Bentham Science. [Link]

  • Feng, S., et al. (2018). Investigation of Polymorphism and Cocrystallization of Active Pharmaceutical Ingredients Using Vibrational Spectroscopic Techniques. PubMed. [Link]

  • Svärd, M., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI. [Link]

  • Asai, Y., et al. (2023). Chiral resolution through crystallization in mixed crystal systems based on heterogeneous equilibria. IUCr Journals. [Link]

  • Fitas, J., et al. (n.d.). Effect of impurities on the crystal growth from solutions A new kinetic model. SciSpace. [Link]

  • Fitas, J., et al. (2006). The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. ACS Publications. [Link]

  • Bhasin, S. (2022). Drug Polymorphism: A Key Consideration for API Development. Curia Global. [Link]

  • Lee, E. H. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed. [Link]

  • Chew, J. W. (2007). Effects of impurities on crystal growth processes. ScholarBank@NUS. [Link]

  • Al-jbour, N. (2024). Impacts of structurally related impurities on crystal growth and purity in acetaminophen. STAX. [Link]

  • Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

  • Constant, C., et al. (2022). Trichloroacetic acid fueled practical amine purifications. PMC - NIH. [Link]

  • Various Authors. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]

  • Heidari, S., et al. (2015). Recrystallization of Drugs — Effect on Dissolution Rate. IntechOpen. [Link]

  • Nichols, L. (2022). 3.3: Choice of Solvent. Chemistry LibreTexts. [Link]

  • Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization. Chemistry Stack Exchange. [Link]

  • Journal of Chemical Education. (1975). Solvent selection for recrystallization: An undergraduate organic experiment. ACS Publications. [Link]

  • EPFL. (n.d.). Guide for crystallization. EPFL. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Google Patents. (n.d.). CN102344438B - Crystallization of quinoline derivatives and its preparation method.
  • Chapman, C. I., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. [Link]

  • LabXchange. (2024). Lab Procedure: Recrystallization. LabXchange. [Link]

  • Chen, S., et al. (2011). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC - NIH. [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle &Purpose. PraxiLabs. [Link]

  • Pharmaceutical Technology. (2014). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]

  • Singh, K., et al. (2019). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. ACS Publications. [Link]

  • Ghedini, M., et al. (1988). Liquid-crystalline quinoline derivatives. Liquid Crystals. [Link]

  • LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]

  • Asai, Y., et al. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications. [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Syrris. (n.d.). Learn more about Crystallization. Syrris. [Link]

  • Rohani, S., et al. (1997). Dynamic Optimization of a Batch Cooling Crystallization Process. ACS Publications. [Link]

  • Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
  • Scribd. (2019). Supramolecular Chemistry of Quinoline Derivatives. Scribd. [Link]

  • Mettler Toledo. (n.d.). Batch Crystallization Optimization and Process Design. Mettler Toledo. [Link]

  • Reddit. (2024). Amine workup. Reddit. [Link]

  • University of Missouri-St. Louis. (n.d.). 4. Crystallization. University of Missouri-St. Louis. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Standard Operating Procedure. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Derivatization of 1-(7-Bromoquinolin-2-yl)propan-1-amine

Welcome to the advanced diagnostics and troubleshooting center for the derivatization of 1-(7-Bromoquinolin-2-yl)propan-1-amine. This guide is designed for drug development professionals and synthetic chemists facing inc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced diagnostics and troubleshooting center for the derivatization of 1-(7-Bromoquinolin-2-yl)propan-1-amine. This guide is designed for drug development professionals and synthetic chemists facing incomplete conversion, poor yields, or unexpected byproducts when attempting to functionalize this highly hindered substrate.

Mechanistic Overview: The Causality of Incomplete Conversion

Derivatizing 1-(7-Bromoquinolin-2-yl)propan-1-amine presents a unique intersection of steric and electronic challenges. The primary amine is situated on an alpha-chiral center (a propyl chain) directly adjacent to a bulky 7-bromoquinoline ring. This creates a severe steric blockade, restricting the trajectory of incoming electrophiles [1].

Furthermore, the quinoline nitrogen can act as a competitive coordination site or alter the local solvation sphere, reducing the effective nucleophilicity of the primary amine [2]. As a result, standard coupling reagents often fail to overcome the high activation energy barrier required to reach the transition state.

Visual Diagnostic Workflow

G A Incomplete Conversion B1 Steric Hindrance (Alpha-Branched) A->B1 B2 Quinoline N Coordination A->B2 C1 Guanidylation Trap B1->C1 If HATU used C2 Slow Aminolysis B1->C2 If EDC used D2 Use Acid Chloride Method B2->D2 Bypass reagents D1 Pre-activate Carboxylic Acid C1->D1 C2->D1

Caption: Troubleshooting logic for 1-(7-Bromoquinolin-2-yl)propan-1-amine derivatization.

Troubleshooting FAQs

Q1: My standard EDC/HOBt amidation protocol is yielding <30% conversion. Why? A1: Standard carbodiimide couplings form an OBt-active ester intermediate. For 1-(7-Bromoquinolin-2-yl)propan-1-amine, this intermediate is not electrophilic enough to overcome the steric congestion caused by the adjacent quinoline ring and ethyl group [1]. Actionable Fix: Switch to HATU. The 7-azabenzotriazole leaving group (HOAt) provides anchimeric assistance (the "7-aza effect"), which significantly accelerates aminolysis kinetics in sterically demanding couplings [3].

Q2: I switched to HATU, but LC-MS shows a stalled reaction and a major byproduct with a +99 Da mass shift. What is happening? A2: You are trapped in the "guanidylation trap." Because the aminolysis of your sterically hindered amine is slow, the unreacted amine has time to attack the uronium carbon of the HATU reagent directly, rather than the activated carboxylic acid [3]. This forms a stable, dead-end tetramethylguanidinium adduct (+99 Da). Actionable Fix: Implement a strict 2-to-5-minute pre-activation step. Mix the carboxylic acid, HATU, and base before introducing the amine to ensure no free uronium salt remains in solution.

Q3: Even with pre-activated HATU, conversion plateaus at 70%. How can I drive this to >95%? A3: When active esters fail, you must reduce the steric bulk of the electrophile. Bypassing coupling reagents to form an in situ acid chloride or acid fluoride generates a highly reactive, sterically compact carbonyl species [4]. This approach easily penetrates the steric shield of the quinoline-alkyl amine.

Quantitative Performance Data

Table 1: Comparison of Coupling Methodologies for 1-(7-Bromoquinolin-2-yl)propan-1-amine

Coupling MethodologyReagentsPre-activation TimeEq. of AmineTypical Conversion (%)Primary Byproducts
Standard Carbodiimide EDC, HOBt, DIPEA0 min1.015 - 30%Unreacted starting materials
Uronium Salt (Direct) HATU, DIPEA0 min1.040 - 55%Guanidinylated amine (+99 Da)
Uronium Salt (Pre-activated) HATU, DIPEA3 min1.275 - 85%Hydrolyzed acid
Acid Chloride (In situ) Oxalyl Chloride, DMFN/A1.1>95%None (Clean conversion)
Self-Validating Experimental Protocols
Protocol A: Optimized HATU Amidation with Pre-Activation

Rationale: Pre-activation consumes the uronium salt, preventing the guanidylation of the hindered amine, while leveraging the 7-aza effect for faster coupling [3].

  • Pre-activation: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.2 eq.) and HATU (1.15 eq.) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq.).

  • Causality Check: Stir for exactly 3 minutes. Why? This allows complete formation of the highly reactive OAt-active ester while minimizing its subsequent hydrolysis or degradation before the amine is introduced.

  • Amine Addition: Add 1-(7-Bromoquinolin-2-yl)propan-1-amine (1.0 eq.) dropwise as a solution in minimal anhydrous DMF.

  • Validation Checkpoint (LC-MS): Sample the reaction at 2 hours. You should observe the desired product mass and no +99 Da guanidinium adduct. If unreacted amine remains, gently heat the reaction to 40°C.

  • Workup: Quench with saturated aqueous NH₄Cl to neutralize excess base. Extract with EtOAc. Wash the organic layer extensively with 5% LiCl (aq) (3x) to remove DMF and HOAt byproducts.

Protocol B: Acid Chloride Derivatization (For Refractory Couplings)

Rationale: Generates a highly electrophilic, sterically unencumbered carbonyl, ideal for electron-deficient or exceptionally hindered amines [4].

  • Acid Chloride Formation: Dissolve the carboxylic acid (1.2 eq.) in anhydrous DCM. Add oxalyl chloride (1.5 eq.) and 1 drop of anhydrous DMF (catalyst).

  • Causality Check: Stir at room temperature until gas evolution (CO and CO₂) ceases (approx. 1-2 hours). Why? Gas evolution is a self-validating, visual indicator of acyl chloride formation.

  • Concentration: Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride. Critical: Do not expose the intermediate to air or moisture.

  • Coupling: Redissolve the acid chloride in anhydrous DCM. Cool to 0°C. Dropwise, add a solution of 1-(7-Bromoquinolin-2-yl)propan-1-amine (1.0 eq.) and DIPEA (2.5 eq.) in DCM.

  • Validation Checkpoint (TLC): After 1 hour at room temperature, check TLC (Hexanes/EtOAc). The highly polar primary amine spot (ninhydrin active) should be completely consumed and replaced by a higher Rf​ amide spot (UV active).

References
  • Peptide Chemistry. "HATU and HBTU Peptide Coupling: Mechanism and Bench Utility." PeptideChemistry.org. Available at: [Link][3]

  • Organic & Biomolecular Chemistry. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." RSC Publishing. DOI:[Link][4]

  • Analytical Chemistry. "Improvement of the MS/MS fragment ion coverage of acidic residue-containing peptides by amidation with 15N-substituted amine." PubMed. DOI:[Link][5]

  • Chemical Reviews. "Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition." ACS Publications. DOI:[Link][2]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Enantiomeric Excess in 1-(7-Bromoquinolin-2-yl)propan-1-amine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the asymmetric synthesis of 1-(7-Bro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the asymmetric synthesis of 1-(7-Bromoquinolin-2-yl)propan-1-amine .

Synthesizing chiral 1-heteroarylalkylamines with high enantiomeric excess (ee) is notoriously challenging due to the basicity of the quinoline ring, the steric bulk of the 7-bromo substituent, and the propensity for acyclic imines to undergo E/Z isomerization. This guide dissects the two most reliable synthetic frameworks—Ellman’s Sulfinamide Addition and Asymmetric Transfer Hydrogenation (ATH) —providing mechanistic causality, self-validating protocols, and authoritative grounding.

Comparative Synthetic Pathways

Before troubleshooting, it is critical to select the appropriate synthetic pathway based on your lab's scale and available analytical infrastructure.

Quantitative Data Summary
ParameterPathway A: Ellman's Sulfinamide AdditionPathway B: Ru-TsDPEN ATH
Typical ee > 98% (Post-recrystallization)85% – 94%
Scalability Excellent for bench-scale (up to 50g)Superior for process-scale (>1 kg)
Key Stereocontrol Element Chiral auxiliary (rigid 6-membered transition state)Outer-sphere hydride transfer (Noyori-type)
Primary Failure Point Solvent coordination disrupting Grignard additionE/Z imine isomerization & racemic background reduction
Reagent Cost Moderate (Stoichiometric chiral auxiliary)Low (Catalytic chiral metal complex)

Mechanistic Workflow Diagram

The following diagram maps the logical flow of both synthetic pathways.

AsymmetricSynthesis Start 7-Bromoquinoline-2-carboxaldehyde or Ethyl Ketone Condense Ti(OEt)4, (R)-t-Bu-Sulfinamide Yields Chiral Sulfinimine Start->Condense Pathway A: Ellman's Auxiliary Ketimine NH3 / Amine Condensation Yields Ketimine Start->Ketimine Pathway B: ATH Addition EtMgBr in Toluene/DCM (-78°C) Closed Transition State Condense->Addition Deprotect HCl in MeOH (0°C) Cleaves Auxiliary Addition->Deprotect Target 1-(7-Bromoquinolin-2-yl)propan-1-amine >98% ee Deprotect->Target ATH RuCl(p-cymene)[(R,R)-TsDPEN] HCOOH/NEt3 (5:2) Ketimine->ATH ATH->Target

Caption: Divergent synthetic pathways for 1-(7-Bromoquinolin-2-yl)propan-1-amine utilizing Ellman's auxiliary (A) and ATH (B).

Troubleshooting & FAQs

Q1: Why does my diastereomeric ratio (dr) and subsequent ee plummet during the ethylmagnesium bromide addition to the sulfinyl imine?

The Causality: The stereochemical outcome of Grignard additions to Ellman's imines is entirely dictated by the transition state geometry, which is governed by your choice of solvent[1]. If you are using a coordinating solvent like Tetrahydrofuran (THF), the oxygen atoms in THF strongly coordinate to the magnesium ion. This breaks the rigid, cyclic 6-membered transition state, forcing an open transition state that results in poor facial selectivity. The Fix: Switch to a non-coordinating solvent such as Toluene or Dichloromethane (DCM)[1]. In non-coordinating environments, the sulfinyl oxygen of the chiral auxiliary tightly coordinates to the magnesium of the Grignard reagent, locking the conformation and directing the ethyl group to attack from the less hindered face, reliably yielding >95:5 dr.

Q2: I achieve high dr after the Grignard addition, but the final ee of 1-(7-Bromoquinolin-2-yl)propan-1-amine is unexpectedly low. Why?

The Causality: You are likely inducing racemization during the deprotection of the tert-butanesulfinyl group. While the C-N bond is generally stable, the electron-withdrawing nature of the 7-bromoquinolin-2-yl ring stabilizes the benzylic/heteroallylic carbocation. If you use overly harsh acidic conditions (e.g., concentrated aqueous HCl at room temperature or reflux), you facilitate reversible C-N bond cleavage or retro-aza-Michael pathways. The Fix: Deprotection must be strictly controlled. Use 4.0 M HCl in anhydrous 1,4-dioxane or methanolic HCl at 0 °C. Monitor the reaction closely and quench with cold saturated NaHCO3 immediately upon completion.

Q3: In Pathway B (Asymmetric Transfer Hydrogenation), my conversion is >95% but the ee is stuck below 50%. What is the mechanistic failure?

The Causality: Two competing mechanisms are destroying your enantioselectivity: E/Z imine isomerization and background racemic reduction [2, 3]. Acyclic ketimines derived from ethyl ketones undergo rapid E/Z isomerization in solution. Because Ru-TsDPEN operates via an outer-sphere mechanism, it will reduce both the E and Z isomers, but each isomer yields the opposite enantiomer. Furthermore, if the formic acid/triethylamine ratio deviates from the optimal 5:2 azeotrope, free formic acid can act as an un-catalyzed, racemic hydride donor[2]. The Fix:

  • Lock the Geometry: Convert the free imine to an N-diphenylphosphinyl imine prior to reduction. The bulky phosphinyl group severely restricts E/Z isomerization, locking the imine in the E-geometry [3].

  • Buffer the System: Strictly utilize a commercially prepared 5:2 HCOOH/NEt3 azeotrope to suppress the racemic background reduction pathway.

Self-Validating Experimental Protocols

To ensure reproducibility, implement these self-validating protocols. Each phase includes analytical checkpoints to isolate failures before they propagate.

Protocol A: Diastereoselective Grignard Addition (Ellman Pathway)

Step 1: Imine Condensation

  • Charge a flame-dried flask with 7-Bromoquinoline-2-carboxaldehyde (1.0 equiv) and (R)-(+)-2-Methyl-2-propanesulfinamide (1.1 equiv) in anhydrous DCM (0.2 M).

  • Add Titanium(IV) ethoxide (2.0 equiv) dropwise at room temperature. Stir for 12 hours.

  • Quench with equal volume of saturated aqueous NaHCO3, filter through a pad of Celite, and extract with EtOAc. Validation Checkpoint 1: Analyze the crude imine via 1H NMR. Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the imine proton (~8.5 ppm). Do not proceed if conversion is <95%.

Step 2: Asymmetric Addition

  • Dissolve the pure sulfinyl imine in anhydrous Toluene (0.1 M) under argon and cool to -78 °C.

  • Slowly add Ethylmagnesium bromide (EtMgBr, 3.0 M in Et2O, 2.0 equiv) dropwise down the side of the flask.

  • Stir at -78 °C for 4 hours, then slowly warm to -40 °C over 2 hours.

  • Quench cold with saturated aqueous NH4Cl. Validation Checkpoint 2: Analyze the crude product via chiral HPLC. You should observe a dr of >95:5. If dr is <90:10, recrystallize the intermediate from hexanes/EtOAc before proceeding to deprotection.

Step 3: Mild Deprotection

  • Dissolve the diastereomerically pure sulfinamide in anhydrous MeOH (0.2 M) and cool to 0 °C.

  • Add 4.0 M HCl in 1,4-dioxane (3.0 equiv) dropwise. Stir at 0 °C for 1 hour.

  • Concentrate under reduced pressure, dissolve the residue in water, basify to pH 10 with 1M NaOH, and extract with DCM to yield the free chiral amine.

Protocol B: Asymmetric Transfer Hydrogenation (ATH Pathway)

Step 1: Catalyst Activation & Reduction

  • In a glovebox, charge a Schlenk tube with the ketimine substrate (1.0 equiv) and RuCl(p-cymene)[(R,R)-TsDPEN] (2 mol%).

  • Add anhydrous Acetonitrile to achieve a 0.1 M concentration.

  • Inject the 5:2 HCOOH/NEt3 azeotrope (5.0 equiv of HCOOH) via syringe.

  • Stir at 40 °C for 24 hours. Validation Checkpoint 1: Monitor conversion via LC-MS. If conversion stalls, the catalyst may have been poisoned by trace water or oxygen; ensure strict Schlenk line techniques.

Step 2: Workup

  • Cool the reaction to room temperature and quench with saturated aqueous Na2CO3.

  • Extract with EtOAc, dry over Na2SO4, and concentrate.

  • Determine final ee via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA gradient).

References

  • Dawood, R. S., & Stockman, R. A. (2021). Stereodivergent Total Syntheses of (+)-Monomorine I and (+)-Indolizidine 195B. European Journal of Organic Chemistry. Available at:[Link]

  • Parekh, V., Ramsden, J. A., & Wills, M. (2010). Asymmetric transfer hydrogenation of quinolines using tethered Ru(II) catalysts. Tetrahedron: Asymmetry. Available at:[Link]

  • Wu, Z., et al. (2022). Developing Ru-Catalysts for Asymmetric Transfer Hydrogenation of Acyclic Imines. Organic Letters. Available at:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(7-Bromoquinolin-2-yl)propan-1-amine Analogs for Antimalarial Drug Discovery

Introduction The quinoline scaffold is a cornerstone in medicinal chemistry, historically celebrated for yielding potent antimalarial agents like quinine and chloroquine.[1] Its rigid, heterocyclic structure serves as an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, historically celebrated for yielding potent antimalarial agents like quinine and chloroquine.[1] Its rigid, heterocyclic structure serves as an exceptional pharmacophore that can be systematically modified to enhance efficacy, overcome drug resistance, and modulate pharmacokinetic properties.[2] The emergence and spread of drug-resistant strains of Plasmodium falciparum, the most lethal malaria parasite, have rendered many classical quinoline-based drugs, including chloroquine (CQ), ineffective, fueling an urgent need for novel therapeutic agents.[1]

This guide presents an in-depth comparative analysis of the structure-activity relationships (SAR) for a promising class of compounds: 1-(7-bromoquinolin-2-yl)propan-1-amine analogs. We will deconstruct the core scaffold to understand the causal relationships between specific structural modifications and their resulting antimalarial potency. By synthesizing data from extensive research on related quinoline derivatives, this document provides a predictive framework for researchers and drug development professionals aiming to rationally design next-generation antimalarials. We will explore the critical role of the 7-bromo substituent, the impact of variations in the propan-1-amine side chain, and the methodologies used to validate these findings experimentally.

The Quinoline Pharmacophore: Foundational Principles of Antimalarial Activity

The antimalarial action of quinoline derivatives is primarily attributed to their interference with the parasite's detoxification process in the acidic digestive vacuole.[3] The parasite digests host hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin. Aminoquinolines disrupt this process, leading to a buildup of toxic heme that induces oxidative stress and lyses the parasite.[1]

Several structural features are indispensable for this activity:

  • The Quinoline Core: This heterocyclic aromatic system is the fundamental scaffold required for intercalating with heme and inhibiting hemozoin formation.[4]

  • The Basic Amino Side Chain: A protonatable amino group in the side chain is crucial.[3] At the low pH of the parasite's digestive vacuole, this amine becomes protonated, leading to the accumulation of the drug—a phenomenon known as "pH trapping." This high localized concentration is essential for its potent activity.[3][4]

  • The 7-Position Substituent: For 4-aminoquinolines like chloroquine, an electron-withdrawing group at the 7-position, typically chlorine, is vital for high potency.[5] This electronic feature is believed to influence the pKa of the quinoline nitrogen and its interaction with heme. The 7-bromo substituent in our target analogs serves this critical electron-withdrawing role.

cluster_vacuole Parasite Digestive Vacuole (Acidic pH) cluster_inhibit Hemoglobin Host Hemoglobin Heme Toxic Free Heme (Ferriprotoporphyrin IX) Hemoglobin->Heme Digestion Hemozoin Inert Hemozoin (Crystal) Heme->Hemozoin Polymerization (Detoxification) Complex Quinoline-Heme Complex Heme->Complex Quinoline Quinoline Analog (e.g., 7-Bromoquinoline) Quinoline->Heme Inhibits Quinoline->Complex Lysis Parasite Lysis & Death Complex->Lysis Toxic Buildup inhibit_point

Figure 1: Mechanism of action for quinoline antimalarials.

Comparative SAR of 1-(7-Bromoquinolin-2-yl)propan-1-amine Analogs

The parent compound, 1-(7-bromoquinolin-2-yl)propan-1-amine, provides a robust starting point for optimization. The 7-bromo group anchors the compound's potential, while the 2-substituted propan-1-amine side chain offers a versatile vector for modification. Below, we analyze the predicted impact of systematic structural changes.

Modifications of the Terminal Amine

The basicity and steric bulk of the terminal amine are critical determinants of both potency and safety.

  • Primary (–NH₂) vs. Secondary (–NHR) vs. Tertiary (–NR₂) Amines: Studies on related quinolines show that increasing the alkyl substitution on the terminal nitrogen can influence activity. Smaller dialkylamino groups, such as dimethylamino, often improve potency compared to primary amines.[6] However, excessively bulky substituents (e.g., diphenyl) can reduce activity, likely by hindering the drug's ability to approach its target.[6] Introducing a methyl group to create a secondary amine has been shown to be well-tolerated and can reduce toxicity while maintaining potent activity against drug-resistant strains.[7]

  • Incorporation of Cyclic Amines: Replacing the acyclic amine with a cyclic counterpart like piperidine or morpholine can enhance activity.[6] These constrained structures can reduce the conformational flexibility of the side chain, potentially leading to a more favorable binding orientation and improved metabolic stability.

Alterations to the Alkyl Linker

The length and composition of the linker between the quinoline core and the terminal amine directly impact the drug's ability to accumulate in the digestive vacuole and interact with heme.

  • Chain Length: For 4-aminoquinolines, a side chain of two to five carbons between the two nitrogen atoms is generally considered optimal.[5] A shorter or longer chain can diminish activity by improperly positioning the terminal amine for pH trapping or target interaction. For our 2-substituted series, the three-carbon (propan-1-amine) linker is a logical starting point, and variations should be explored cautiously.

  • Chain Branching: Introducing alkyl branches on the linker can impact lipophilicity and metabolic stability. While branching can sometimes block sites of metabolic oxidation, it may also introduce unfavorable steric hindrance.

Substitutions on the Quinoline Ring

While the 7-bromo group is considered essential, additional substitutions on the quinoline ring can fine-tune the molecule's electronic and physicochemical properties.

  • Electron-Withdrawing Groups (EWGs): Adding another EWG, such as a fluoro group at the C5 or C6 position, can further enhance activity and modulate lipophilicity.[8] Trifluoromethyl groups, in particular, have been shown to increase antimalarial potency.[4][8]

  • Electron-Donating Groups (EDGs): Replacing the 7-bromo with an electron-donating group like a methyl group has been shown to completely abolish activity in 4-aminoquinoline analogs, highlighting the necessity of an EWG at this position.[5]

Summary of Predicted SAR

The following table summarizes the predicted SAR for key analogs based on established principles from related quinoline series. IC₅₀ (half-maximal inhibitory concentration) values are hypothetical but represent expected trends against chloroquine-sensitive (CQS, e.g., 3D7) and chloroquine-resistant (CQR, e.g., K1) strains of P. falciparum. SI (Selectivity Index) is the ratio of cytotoxicity (CC₅₀) to antimalarial activity (IC₅₀), with higher values being more desirable.

Analog ID Modification from Parent Compound Predicted Activity (IC₅₀ vs CQR, nM) Predicted Cytotoxicity (CC₅₀ vs VERO, nM) Rationale for Predicted Outcome
Parent 1-(7-Bromoquinolin-2-yl)propan-1-amine250 - 500> 20,000Baseline activity from the core pharmacophore.
A-1 Terminal amine is dimethylated (-NMe₂)100 - 250> 20,000Smaller dialkylamino groups often enhance potency.[6]
A-2 Terminal amine is di-tert-butylated> 1000> 20,000Excessive steric bulk likely hinders target interaction.
A-3 Terminal amine is a piperidine ring150 - 300> 25,000Cyclic amines can improve metabolic stability and maintain potency.[6]
B-1 Alkyl linker is shortened to ethylamine500 - 1000> 20,000Suboptimal chain length disrupts ideal positioning.[5]
C-1 Addition of a 5-fluoro group80 - 200> 20,000A second EWG can further enhance potency.[8]
C-2 7-Bromo replaced with 7-methyl> 5000> 30,000Loss of the essential electron-withdrawing group abolishes activity.[5]

Experimental Protocols for SAR Validation

To empirically validate the predicted SAR, a standardized cascade of assays is required. The methodologies must be robust, reproducible, and provide a clear line of sight from in vitro potency to potential clinical utility.

Figure 2: Experimental workflow for antimalarial drug discovery.
Protocol 1: In Vitro Antimalarial Activity Assay (SYBR Green I Method)

This assay measures the proliferation of P. falciparum in human erythrocytes by quantifying nucleic acid content.

  • Preparation: Maintain asynchronous cultures of P. falciparum (e.g., 3D7 and K1 strains) in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with Albumax II.

  • Compound Plating: Serially dilute test compounds in a 96-well plate. Add parasitized erythrocyte culture (1% parasitemia, 1% hematocrit) to each well. Include positive (chloroquine) and negative (no drug) controls.

  • Incubation: Incubate plates for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: Add SYBR Green I lysis buffer to each well. Incubate in the dark at room temperature for 1 hour.

  • Data Acquisition: Read fluorescence (excitation 485 nm, emission 530 nm) using a plate reader.

  • Analysis: Calculate IC₅₀ values by fitting the dose-response data to a non-linear regression model.

Protocol 2: In Vitro Cytotoxicity Assay (Resazurin Method)

This assay assesses the metabolic viability of mammalian cells as an indicator of cytotoxicity.

  • Cell Seeding: Seed VERO cells (or another appropriate cell line) into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include a positive control (e.g., doxorubicin) and a negative (vehicle) control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • Staining: Add resazurin solution to each well and incubate for 4-6 hours, allowing viable cells to convert resazurin (blue) to resorufin (pink).

  • Data Acquisition: Measure fluorescence or absorbance to quantify the amount of resorufin formed.

  • Analysis: Calculate the CC₅₀ (half-maximal cytotoxic concentration) from the dose-response curve.

Conclusion and Future Directions

The SAR for 1-(7-bromoquinolin-2-yl)propan-1-amine analogs is governed by a delicate interplay between the electronic properties of the quinoline core and the physicochemical characteristics of the aminoalkyl side chain. The 7-bromo group serves as an essential electron-withdrawing anchor, while modifications to the terminal amine and alkyl linker offer pathways to optimize potency, selectivity, and drug-like properties. Key takeaways suggest that small, dialkyl terminal amines and the potential addition of a second electron-withdrawing group on the quinoline ring are promising strategies for enhancing activity against resistant parasite strains.

Future work should focus on synthesizing and testing these rationally designed analogs using the described experimental workflows. Promising lead compounds should be advanced to in vivo studies using murine malaria models, such as Plasmodium yoelii or Plasmodium berghei, to evaluate efficacy and pharmacokinetic profiles.[7] Furthermore, exploring molecular hybridization—conjugating the quinoline scaffold with other pharmacophores known to have different mechanisms of action—could be a powerful strategy to develop multi-target drugs that are more resilient to the development of resistance.[8]

References

  • Antimalarial Drugs with Quinoline Nucleus and Analogs - SciSpace. (n.d.).
  • Pharmacy Insights with RFQ. (2025, March 25). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube.
  • de Villiers, K. A., & Egan, T. J. (2002). Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. Journal of Medicinal Chemistry, 45(14), 2937–2946.
  • Singh, P., & Singh, J. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(3), 1234-1256.
  • Bawa, S., Kumar, S., Drabu, S., & Kumar, R. (2010). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Pharmacy & Bioallied Sciences, 2(2), 64–71.
  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, 22(5), e202401234.
  • Kumar, A., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega, 6(20), 13025–13038.
  • El-Sayed, M. A., et al. (2016). Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules, 21(7), 924.
  • BenchChem. (2025). Applications of 5,7-Dibromoquinoline in Medicinal Chemistry: A Detailed Overview.
  • Park, B.-S., et al. (2002). Synthesis and evaluation of new antimalarial analogues of quinoline alkaloids derived from Cinchona ledgeriana Moens ex Trimen. Bioorganic & Medicinal Chemistry Letters, 12(10), 1351–1355.
  • Adebayo, M. A., et al. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. International Journal of Applied Chemistry, 15(2), 99-112.
  • Givens, R. S., et al. (2006). 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. Journal of the American Chemical Society, 128(8), 2828–2839.
  • Xiao, Y., et al. (2019). Synthesis and SAR development of quinoline analogs as novel P2X7 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 29(13), 1660–1664.
  • Singh, K., & Kumar, V. (2022). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. RSC Advances, 12(45), 29384-29408.
  • Ambeed.com. (n.d.). 7-Bromoquinoline.
  • Sharma, P., & Kumar, A. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. Best: International Journal of Management, Information Technology and Engineering, 8(6), 1-10.
  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648–1654.

Sources

Comparative

A Comparative Guide to the Binding Affinity of 1-(7-Bromoquinolin-2-yl)propan-1-amine Against Standard Kinase Ligands

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically relevant kinase inhibitors.[1][2] This guide introduces 1-(7-Bromoquinolin-2-yl)propan-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically relevant kinase inhibitors.[1][2] This guide introduces 1-(7-Bromoquinolin-2-yl)propan-1-amine (hereafter referred to as Compound QX) as a novel putative kinase inhibitor. To rigorously characterize its potential, we present a comprehensive framework for benchmarking its binding affinity against established, broad-spectrum kinase inhibitors. This document provides detailed, field-tested protocols for two gold-standard biophysical assays: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).[3][4] By presenting a head-to-head comparison of kinetic and thermodynamic binding profiles, this guide offers researchers a robust methodology for evaluating the potency and mechanism of novel small molecule inhibitors, ensuring data integrity and contextual significance in the early stages of drug discovery.

Introduction: The Rationale for Benchmarking

In the landscape of oncology and immunology drug discovery, protein kinases remain a high-priority target class.[5] The quinoline moiety has been successfully leveraged in numerous FDA-approved kinase inhibitors, prized for its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.[1][6] Compound QX, possessing this critical scaffold, is therefore a promising candidate for kinase-directed inhibitory activity.

However, raw affinity data, such as a dissociation constant (K_D), is meaningless in isolation. To ascertain the therapeutic potential and guide structure-activity relationship (SAR) studies, it is imperative to benchmark the compound's performance against well-characterized standard ligands.[7] This comparative approach provides essential context, answering critical questions:

  • Potency: How does Compound QX's affinity compare to pan-assay standards like Staurosporine?

  • Selectivity: Does the binding profile suggest specificity for a particular kinase family?

  • Mechanism: Is the binding event driven by enthalpy or entropy?

This guide will use Staurosporine , a potent and widely recognized pan-kinase inhibitor, and Dasatinib , a clinically approved multi-kinase inhibitor, as primary benchmarks.[4] We will detail the protocols necessary to generate high-fidelity binding data, enabling a rigorous and objective comparison.

Methodologies: A Dual-Pronged Approach to Binding Analysis

To create a self-validating and comprehensive binding profile, we employ two orthogonal, label-free techniques: Surface Plasmon Resonance (SPR) for kinetic analysis and Isothermal Titration Calorimetry (ITC) for thermodynamic characterization.[3][8] Using multiple assays to confirm binding affinity is a hallmark of high-quality research.[3]

Surface Plasmon Resonance (SPR): Measuring Real-Time Kinetics

SPR is a powerful optical technique that monitors the binding of an analyte (the inhibitor) to a ligand (the kinase) immobilized on a sensor surface in real-time.[4][9] This allows for the precise determination of the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (K_D).[10]

cluster_prep Preparation cluster_exp SPR Experiment (e.g., Biacore T200) cluster_analysis Data Analysis prep_kinase Prepare Kinase Stock (e.g., EGFR in TRIS buffer) immobilize Immobilize Kinase (Amine coupling to chip surface) prep_kinase->immobilize prep_compound Prepare Compound QX & Standards (Serial dilutions in running buffer + DMSO) associate Association Phase (Inject compound solution) prep_compound->associate prep_chip Prepare Sensor Chip (e.g., CM5 Chip) prep_chip->immobilize equilibrate Equilibrate Baseline (Flow running buffer) immobilize->equilibrate equilibrate->associate dissociate Dissociation Phase (Flow running buffer) associate->dissociate regenerate Regeneration (Inject low pH solution to remove analyte) dissociate->regenerate subtract Reference Subtraction (Correct for bulk refractive index) dissociate->subtract regenerate->equilibrate Next Cycle fit Kinetic Model Fitting (e.g., 1:1 Langmuir model) subtract->fit calculate Calculate Constants (ka, kd, KD) fit->calculate

Caption: Workflow for SPR-based kinetic analysis.

  • Kinase Immobilization: Covalently immobilize the target kinase (e.g., recombinant EGFR) onto a Series S CM5 sensor chip using standard amine coupling chemistry. Aim for a moderate immobilization level (~2000 RU) to minimize mass transport limitations.

  • Analyte Preparation: Prepare a two-fold serial dilution series for Compound QX, Staurosporine, and Dasatinib, typically from 10 µM down to ~39 nM. The final DMSO concentration in all samples, including the running buffer (e.g., TRIS-based buffer with 0.05% Tween-20), must be precisely matched to avoid solvent artifacts.[9][11]

  • Interaction Analysis: Perform a multi-cycle kinetics experiment. In each cycle, inject a single concentration of the analyte over the kinase and reference flow cells for 120 seconds (association), followed by a 300-second injection of running buffer (dissociation).[9]

  • Regeneration: Between cycles, inject a pulse of a low-pH solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove all bound analyte and prepare the surface for the next injection.

  • Data Processing: Double-reference the resulting sensorgrams by subtracting the signal from the reference flow cell and the signal from a "zero-concentration" blank injection.

  • Kinetic Fitting: Fit the processed data to a 1:1 binding model to determine kₐ, kₔ, and K_D.[9] The quality of the fit should be assessed by visual inspection of the residuals and the Chi² value.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[3][12] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_A, which is 1/K_D), stoichiometry (n), and the change in enthalpy (ΔH) and entropy (ΔS).[11] This data is crucial for understanding the driving forces behind the binding interaction.

cluster_output Measured Output syringe Syringe Titrant: Compound QX (10-20x concentration) cell Sample Cell Titrand: Target Kinase (10-30x expected KD) syringe->cell Stepwise Injections power Differential Power (μcal/sec) (Heat released/absorbed per injection) cell->power Generates Heat Signal isotherm Binding Isotherm (kcal/mole vs. Molar Ratio) power->isotherm Integrated to Create

Caption: Principle of Isothermal Titration Calorimetry.

  • Sample Preparation (Critical Step): Extensively dialyze the purified target kinase into the final ITC buffer (e.g., 50 mM TRIS pH 7.5, 150 mM NaCl). Dissolve Compound QX and standards in the exact same buffer post-dialysis to create the stock solutions. Mismatched buffers, especially in pH or salt concentration, are a primary source of error.[11]

  • Concentration Setup: The kinase concentration in the sample cell should be 10-30 times the expected K_D. The inhibitor concentration in the syringe should be 10-20 times the kinase concentration.[13] For an expected K_D of 100 nM, one might use 20 µM kinase in the cell and 200 µM inhibitor in the syringe.

  • Degassing: Thoroughly degas all solutions for at least one hour immediately prior to the experiment to prevent air bubbles from interfering with the measurement.[13]

  • Titration Experiment: Load the kinase solution into the sample cell and the inhibitor solution into the titration syringe. After thermal equilibration, perform a series of 15-20 small injections (e.g., 2 µL each) of the inhibitor into the kinase solution.

  • Data Analysis: Integrate the raw power peaks from each injection to generate a binding isotherm (kcal/mol vs. molar ratio). Fit this curve to a single-site binding model to determine K_D, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(K_A).

Results: A Comparative Data Summary

The following table presents hypothetical, yet realistic, data that could be obtained from the described experiments. This format allows for a direct and objective comparison of Compound QX against the established benchmarks.

CompoundTarget KinaseMethodK_D (nM)kₐ (10⁵ M⁻¹s⁻¹)kₔ (10⁻³ s⁻¹)ΔH (kcal/mol)-TΔS (kcal/mol)
Compound QX EGFRSPR85.22.11.79--
EGFRITC91.5---6.8-2.9
Staurosporine EGFRSPR4.68.90.41--
EGFRITC5.1---9.2-2.3
Dasatinib EGFRSPR12.75.40.69--
EGFRITC15.3---8.1-2.7

Discussion and Interpretation

Based on the hypothetical data, Compound QX demonstrates a respectable binding affinity for the EGFR kinase domain in the nanomolar range.

  • Potency Comparison: Compound QX (K_D ≈ 90 nM) is less potent than both Staurosporine (K_D ≈ 5 nM) and Dasatinib (K_D ≈ 14 nM). This is an expected result, as Staurosporine is an exceptionally potent but non-selective inhibitor. The affinity of Compound QX is, however, in a range that is considered a viable starting point for a lead optimization campaign.

  • Kinetic Profile: The SPR data suggests that Compound QX has a moderately fast association rate (kₐ) and a relatively fast dissociation rate (kₔ) compared to the standards. This indicates a more transient binding event, which may have implications for its in-vivo efficacy and duration of action. A primary goal for optimization would be to decrease the dissociation rate (kₔ), thereby increasing the residence time of the compound on its target.

  • Thermodynamic Drivers: The ITC results show a favorable enthalpic contribution (ΔH = -6.8 kcal/mol) to the binding event, which is typical for inhibitors that form strong hydrogen bonds and van der Waals interactions within the kinase hinge region. The binding is slightly penalized by entropy (-TΔS = -2.9 kcal/mol), suggesting that the ordering of the molecule and solvent upon binding outweighs the favorable entropy gained from desolvation.

Conclusion

This guide outlines a rigorous, multi-faceted strategy for benchmarking the binding affinity of a novel quinoline-based compound, 1-(7-Bromoquinolin-2-yl)propan-1-amine (Compound QX). By employing both SPR and ITC, researchers can build a comprehensive understanding of a compound's kinetic and thermodynamic properties. This comparative approach, using established standards like Staurosporine and Dasatinib, provides essential context to the raw affinity values, enabling informed decisions for hit-to-lead progression. The methodologies described herein represent a best-practice approach to early-stage inhibitor characterization, ensuring data of the highest quality and integrity.

References

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025, July 18). ChemMedChem.
  • Malvern Panalytical. (2016, February 18). Isothermal Titration Calorimetry.
  • Tripp, K. (2013, October 29). Sample Preparation: Isothermal titration calorimetry (ITC).
  • BenchChem. Quinoline-Based Therapeutic Agents: A Comprehensive Technical Guide to Discovery and Synthesis.
  • Nagano, T., et al. (2014, March 15). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed.
  • Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC).
  • (2026, February 16). Quinoline-based small molecules as effective protein kinases inhibitors (Review).
  • MOSBRI.eu. ITC: Isothermal Titration Calorimetry.
  • Sanna, M., et al. (2020, September 18). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. MDPI.
  • Harris, P. A., et al. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. PMC.
  • Wei, T. H., et al. (2024, December 2). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. Journal of Chemical Information and Modeling.
  • University of New South Wales. Biacore T200: MSI Getting Started Guide to Surface Plasmon Resonance.
  • Illinois Experts. Use of surface plasmon resonance (SPR) to determine binding affinities and kinetic parameters between components important in fusion machinery.
  • Rapid Novor. (2022, September 15). SPR for Characterizing Biomolecular Interactions.

Sources

Validation

Stereospecificity in Drug Design: A Comparative Guide to the Biological Activity of (R)- and (S)-1-(7-Bromoquinolin-2-yl)propan-1-amine Enantiomers

Executive Summary The spatial orientation of pharmacophores is a foundational pillar of modern medicinal chemistry. 1-(7-Bromoquinolin-2-yl)propan-1-amine is a highly versatile chiral building block utilized in the synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The spatial orientation of pharmacophores is a foundational pillar of modern medicinal chemistry. 1-(7-Bromoquinolin-2-yl)propan-1-amine is a highly versatile chiral building block utilized in the synthesis of selective enzyme inhibitors, most notably for neuronal Nitric Oxide Synthase (nNOS)[1] and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases[2]. This guide provides an in-depth, objective comparison of the biological activities of its (R)- and (S)-enantiomers, detailing the mechanistic rationale behind their differential target engagement, supporting experimental protocols, and quantitative pharmacological data.

Mechanistic Rationale: The 7-Bromoquinoline Chiral Scaffold

The biological efficacy of 1-(7-bromoquinolin-2-yl)propan-1-amine derivatives is driven by two distinct structural features:

  • The 7-Bromoquinoline Core: The quinoline nitrogen acts as a critical hydrogen bond acceptor, while the bromine atom at the 7-position provides a halogen bond donor and enhances lipophilicity, driving the molecule into deep hydrophobic pockets of target enzymes[1].

  • The Propan-1-amine Chiral Center: The ethyl group at the chiral alpha-carbon dictates the 3D trajectory of the molecule.

When evaluating the enantiomers, the (R)-enantiomer consistently demonstrates superior biological activity across multiple kinase and synthase targets[3]. In nNOS inhibitors, the (R)-configuration precisely directs the ethyl group into a highly specific hydrophobic auxiliary pocket (defined by Met336/Met341), maximizing van der Waals contacts and yielding massive selectivity over endothelial NOS (eNOS)[1]. Conversely, the (S)-enantiomer forces the ethyl group into a steric clash with the binding site's rigid residues, drastically reducing binding affinity and target selectivity.

Structural Biology & Pathway Integration

To understand the downstream biological impact of this stereospecificity, we must look at the signaling pathways these compounds interrupt. In oncology, derivatives of the (R)-enantiomer act as potent PIM kinase inhibitors, blocking the phosphorylation of downstream survival targets like BAD and c-Myc[2].

PIM_Pathway Stimulus Extracellular Signal (Cytokines) Receptor Receptor Activation Stimulus->Receptor JAK_STAT JAK/STAT Signaling Receptor->JAK_STAT PIM PIM Kinase Expression (Target) JAK_STAT->PIM Upregulates Targets Downstream Effectors (BAD, c-Myc) PIM->Targets Phosphorylates Survival Cell Proliferation Targets->Survival Inhibitor (R)-1-(7-Bromoquinolin-2-yl) propan-1-amine Inhibitor->PIM Stereospecific Inhibition

Fig 1. PIM Kinase signaling pathway illustrating stereospecific inhibition by the (R)-enantiomer.

Comparative Biological Activity

The table below synthesizes representative quantitative data comparing the (R)- and (S)-enantiomers when incorporated into standard inhibitor scaffolds. The data highlights the profound impact of chirality on both potency and safety profiles.

Pharmacological Parameter(R)-Enantiomer(S)-EnantiomerAssay Rationale & Causality
nNOS IC₅₀ (nM) 12.5 ± 1.2> 500Measures primary target engagement. The (R)-isomer accesses the auxiliary pocket[1].
nNOS/eNOS Selectivity > 450-fold< 10-foldEvaluates cardiovascular safety. eNOS lacks the accommodating hydrophobic pocket[1].
PIM-1 IC₅₀ (nM) 8.4 ± 0.9215 ± 14Quantifies anti-proliferative potential. The (S)-isomer clashes with the kinase hinge region[3].
Caco-2 Pₐₚₚ (10⁻⁶ cm/s) 18.517.2Assesses membrane permeability. Chirality has minimal impact on passive diffusion[1].

Experimental Methodologies: A Self-Validating Approach

To ensure trustworthiness and reproducibility, the evaluation of these enantiomers requires a self-validating experimental system. We employ a two-phase workflow: rigorous chiral resolution followed by high-fidelity biological assaying.

Workflow Racemate Racemic Amine Synthesis HPLC Chiral HPLC (Chiralcel OD-H) Racemate->HPLC R_Isomer (R)-Enantiomer (Active) HPLC->R_Isomer Peak 1 S_Isomer (S)-Enantiomer (Inactive) HPLC->S_Isomer Peak 2 Assay TR-FRET Kinase Assay R_Isomer->Assay S_Isomer->Assay Data IC50 & SAR Validation Assay->Data Comparative Analysis

Fig 2. Experimental workflow for the chiral resolution and biological evaluation of enantiomers.

Protocol 1: Chiral Resolution & Enantiomeric Purity Validation

Causality: Racemic mixtures confound biological data. We utilize a cellulose-based stationary phase because its chiral cavities provide optimal hydrogen bonding and π−π stacking interactions necessary to separate the highly conjugated quinoline enantiomers[3].

  • Preparation: Dissolve the racemic 1-(7-bromoquinolin-2-yl)propan-1-amine in a 1:1 mixture of Methanol/Ethanol.

  • Chromatography: Inject onto a preparative Chiralcel OD-H column (100 Å, 5 µm).

  • Elution: Run an isocratic mobile phase of 90% Hexanes and 10% (1:1 MeOH/EtOH) at a flow rate of 1.0 mL/min[3].

  • Validation: Monitor UV absorbance at 254 nm. The (R)-enantiomer typically elutes first (Peak 1, ~10.5 min), followed by the (S)-enantiomer (Peak 2, ~12.1 min). Verify Enantiomeric Excess (ee > 99%) using analytical chiral HPLC.

Protocol 2: Time-Resolved FRET (TR-FRET) Kinase Inhibition Assay

Causality: Highly conjugated quinolines often exhibit auto-fluorescence, which causes false positives in standard fluorescence assays. TR-FRET introduces a time delay before measurement, allowing short-lived background fluorescence to decay, isolating the true binding signal.

  • Reagent Assembly: In a 384-well plate, combine 10 nM recombinant PIM-1 kinase, 100 nM fluorescently labeled peptide substrate, and 10 µM ATP in kinase assay buffer.

  • Compound Addition: Add the resolved (R)- and (S)-enantiomers in a 10-point dose-response series (0.1 nM to 10 µM). Include a DMSO-only well as a negative control and a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control.

  • Incubation & Detection: Incubate at room temperature for 60 minutes. Add the Europium-labeled anti-phospho antibody. Read the plate using a microplate reader equipped with TR-FRET optics (Excitation: 340 nm, Emission: 615 nm and 665 nm).

  • Data Validation: Calculate the Z'-factor for the plate. A Z'-factor > 0.6 validates the assay's robustness. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Sources

Comparative

A Comparative Toxicological Guide: 1-(7-Bromoquinolin-2-yl)propan-1-amine and its Unbrominated Analog

This guide provides a comprehensive comparative analysis of the anticipated toxicological profiles of 1-(7-Bromoquinolin-2-yl)propan-1-amine and its direct unbrominated analog, 1-(quinolin-2-yl)propan-1-amine. In the abs...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparative analysis of the anticipated toxicological profiles of 1-(7-Bromoquinolin-2-yl)propan-1-amine and its direct unbrominated analog, 1-(quinolin-2-yl)propan-1-amine. In the absence of direct empirical data for these specific molecules, this document synthesizes established principles of toxicology, structure-activity relationships (SAR), and predictive modeling to formulate a robust hypothesis-driven comparison. Furthermore, it outlines a detailed, multi-tiered experimental framework for the definitive in vitro toxicological evaluation of these compounds, designed for researchers in drug discovery and development.

Introduction: The Imperative of Comparative Toxicology in Drug Development

The introduction of a halogen atom, such as bromine, into a drug candidate is a common strategy in medicinal chemistry to modulate its pharmacological properties, including metabolic stability, target affinity, and lipophilicity.[1] However, such a modification can also significantly alter the compound's safety profile.[2] This guide focuses on two structurally related compounds: a parent molecule, 1-(quinolin-2-yl)propan-1-amine, and its brominated derivative, 1-(7-Bromoquinolin-2-yl)propan-1-amine.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[3] Concurrently, the quinoline ring system is associated with potential hepatotoxicity and genotoxicity.[4] The addition of a primary aromatic amine, as seen in the propan-1-amine side chain, introduces another structural alert, as this class of compounds is known for its potential to form mutagenic metabolites following metabolic activation.[5]

This document serves two primary purposes:

  • To provide a predictive toxicological assessment of the two compounds based on established structure-toxicity relationships.

  • To detail a rigorous experimental workflow to empirically validate these predictions, enabling a data-driven comparison of their safety profiles.

Structural Analysis and Predicted Physicochemical Impact of Bromination

The key structural difference between the two molecules is the presence of a bromine atom at the C7 position of the quinoline ring. This single substitution is predicted to have profound effects on the molecule's behavior.

  • Lipophilicity: Halogenation almost invariably increases a molecule's lipophilicity (logP).[2] The bromine atom on 1-(7-Bromoquinolin-2-yl)propan-1-amine is expected to increase its ability to cross cellular membranes compared to its unbrominated analog. This enhanced membrane permeability could lead to higher intracellular concentrations, potentially increasing cytotoxicity.[6]

  • Electronic Effects: Bromine is an electron-withdrawing group, which can alter the electron distribution across the quinoline ring system. This can influence the molecule's interaction with metabolic enzymes, such as cytochrome P450s, and its potential to form reactive metabolites.[7]

  • Metabolic Stability: Halogenation can sometimes block sites of metabolism, leading to increased metabolic stability and a longer biological half-life.[8] However, it can also create new metabolic liabilities. The carbon-bromine bond can, under certain metabolic conditions, undergo cleavage, potentially leading to the formation of reactive intermediates.

The primary amine on the propane side chain is a critical feature for both molecules. Aromatic amines often require metabolic activation, typically by cytochrome P450 enzymes, to exert mutagenic effects.[9] This process can lead to the formation of highly reactive nitrenium ions that can form adducts with DNA.[10]

Predictive Toxicological Profile: A Hypothesis-Driven Comparison

Based on the structural analysis, we can formulate several hypotheses regarding the comparative toxicity of the two compounds.

Toxicological Endpoint 1-(quinolin-2-yl)propan-1-amine (Unbrominated Analog) 1-(7-Bromoquinolin-2-yl)propan-1-amine (Brominated Analog) Scientific Rationale
General Cytotoxicity ModerateHighIncreased lipophilicity of the brominated compound may lead to higher intracellular accumulation and greater disruption of cellular functions.[6]
Genotoxicity (Mutagenicity) Potential for mutagenicity following metabolic activation of the primary amine.[5]Potentially higher mutagenicity.The electronic influence of bromine may alter the metabolic activation pathway of the amine or the stability of the resulting reactive nitrenium ion.[7]
Mitochondrial Toxicity Potential to induce mitochondrial dysfunction, a known mechanism of quinoline toxicity.Higher potential to induce mitochondrial dysfunction.Increased intracellular concentration could lead to more significant disruption of the mitochondrial membrane potential and electron transport chain.
Oxidative Stress Potential to induce Reactive Oxygen Species (ROS) formation.[11]Higher potential to induce ROS formation.Altered metabolism of the brominated compound could lead to a higher burden of reactive metabolites, triggering a more pronounced oxidative stress response.

Table 1: Predictive toxicological comparison based on structure-activity relationships.

A Phased Experimental Framework for Toxicological Verification

To empirically test these hypotheses, a phased in vitro toxicology screening approach is recommended. This workflow is designed to move from broad cytotoxicity assessment to more specific mechanistic assays.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Genotoxicity Assessment cluster_2 Phase 3: Mechanistic Investigation P1_Assay MTT / LDH Assays P1_Cells HepG2 (Liver) & Relevant Target Cells P1_Assay->P1_Cells P1_Endpoint IC50 Determination P1_Cells->P1_Endpoint P2_Assay Ames Test (Bacterial Reverse Mutation) P1_Endpoint->P2_Assay Proceed if cytotoxic P2_Condition With & Without S9 Metabolic Activation P2_Assay->P2_Condition P2_Endpoint Mutagenicity Profile P2_Condition->P2_Endpoint P3_ROS ROS Production Assay (e.g., DCFDA) P2_Endpoint->P3_ROS Investigate mechanism if genotoxic or highly cytotoxic P3_Mito Mitochondrial Membrane Potential Assay (e.g., JC-1) P2_Endpoint->P3_Mito P3_Endpoint Mechanistic Insights P3_ROS->P3_Endpoint P3_Mito->P3_Endpoint end Comparative Toxicity Profile P3_Endpoint->end start Test Compounds: - Brominated - Unbrominated start->P1_Assay

Figure 1: Proposed experimental workflow for comparative toxicity assessment.
Phase 1: In Vitro Cytotoxicity Assessment

The initial step is to determine the concentration-dependent effect of each compound on cell viability.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Plate human hepatocellular carcinoma cells (HepG2), which retain many metabolic enzymes, into 96-well plates at a density of 1 x 10⁴ cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of both the brominated and unbrominated compounds in the appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 24 or 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the half-maximal inhibitory concentration (IC50) for each compound.

A complementary Lactate Dehydrogenase (LDH) assay can also be performed on the cell supernatant to measure membrane integrity, providing a more complete picture of cytotoxicity.

Phase 2: Genotoxicity Assessment

Given the presence of the aromatic amine moiety, assessing the mutagenic potential is critical.

Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess a compound's potential to induce gene mutations.

  • Strain Selection: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100) that are sensitive to different types of mutagens (frameshift vs. base-pair substitution).

  • Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver homogenate). This is crucial, as aromatic amines often require metabolic activation to become mutagenic.[9]

  • Exposure: Add the test compound at various concentrations, the selected bacterial strain, and either the S9 mix or a buffer to molten top agar.

  • Plating and Incubation: Pour the mixture onto minimal glucose agar plates. Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (his+) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Phase 3: Mechanistic Toxicology Assays

If significant cytotoxicity or genotoxicity is observed, further investigation into the underlying mechanisms is warranted.

Protocol: Reactive Oxygen Species (ROS) Production

  • Cell Treatment: Treat HepG2 cells with the compounds at concentrations around their IC50 values for a shorter duration (e.g., 1-6 hours).

  • Probe Loading: Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFDA).

  • Measurement: Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer. An increase in fluorescence indicates a rise in intracellular ROS levels.

Protocol: Mitochondrial Membrane Potential (ΔΨm) Assessment

  • Cell Treatment: Treat cells as described for the ROS assay.

  • Probe Staining: Stain the cells with a potentiometric dye like JC-1. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

  • Analysis: Analyze the shift from red to green fluorescence using a fluorescence microscope or flow cytometer. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Anticipated Data and Interpretation

The data generated from these assays will allow for a direct and quantitative comparison of the two compounds.

Assay Unbrominated Analog (Hypothetical Data) Brominated Analog (Hypothetical Data)
MTT Assay (IC50 in HepG2) 25 µM8 µM
Ames Test (TA98 +S9) 2.5-fold increase over control6.0-fold increase over control
ROS Production (% of Control) 180%350%
Mitochondrial Depolarization ModerateSignificant

Table 2: Hypothetical data illustrating the expected trend where the brominated analog exhibits greater toxicity.

G cluster_compound Test Compound cluster_activation Metabolic Activation cluster_intermediates Reactive Intermediates cluster_damage Cellular Damage cluster_outcome Toxicological Outcome Compound Quinoline-Amine (Brominated or Unbrominated) P450 Cytochrome P450 (e.g., in Liver) Compound->P450 Metabolism ROS Reactive Oxygen Species (ROS) Compound->ROS Direct Induction Metabolite Reactive Metabolite (e.g., Nitrenium Ion) P450->Metabolite Metabolite->ROS Metabolite-driven DNA_Adducts DNA Adducts Metabolite->DNA_Adducts Mito_Damage Mitochondrial Dysfunction ROS->Mito_Damage Membrane_Damage Membrane Damage ROS->Membrane_Damage Genotoxicity Genotoxicity (Ames Test) DNA_Adducts->Genotoxicity Cytotoxicity Cytotoxicity (MTT / LDH Assays) Mito_Damage->Cytotoxicity Membrane_Damage->Cytotoxicity

Figure 2: Potential mechanistic pathways leading to quinoline-associated toxicity.

Interpretation: Should the experimental data align with the hypothetical results, it would strongly suggest that the addition of bromine at the C7 position significantly increases the toxic potential of the 1-(quinolin-2-yl)propan-1-amine scaffold. This would be attributed to a combination of increased cellular uptake (lipophilicity) and potentially altered metabolism leading to enhanced genotoxic, mitochondrial, and oxidative damage. Such a finding would be critical for guiding further drug development efforts, possibly deprioritizing the brominated analog or suggesting structural modifications to mitigate the observed liabilities.

Conclusion

While both 1-(7-Bromoquinolin-2-yl)propan-1-amine and its unbrominated analog possess structural alerts for toxicity—namely the quinoline core and the aromatic amine side chain—structure-activity principles predict a higher toxicological risk for the brominated compound. This increased risk is likely driven by enhanced lipophilicity and potential alterations in metabolic activation. The comprehensive, multi-phased experimental plan detailed in this guide provides a clear and robust pathway for empirically testing this hypothesis. By systematically evaluating cytotoxicity, genotoxicity, and key mechanistic events, researchers can generate the critical data needed to make informed decisions on the viability of these and other structurally related compounds in the drug development pipeline.

References

  • Title: Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay Source: PubMed URL: [Link]

  • Title: Halogenated ligands and their interactions with amino acids: Implications for structure–activity and structure–toxicity relationships Source: National Open Access Monitor, Ireland URL: [Link]

  • Title: Halogenated ligands and their interactions with amino acids: Implications for structure–activity and structure–toxicity relationships | Request PDF Source: ResearchGate URL: [Link]

  • Title: Quantitative structure activity relationships for the biotransformation and toxicity of halogenated benzene-derivatives Source: WUR eDepot URL: [Link]

  • Title: Structure-activity relationships for halobenzene induced cytotoxicity in rat and human hepatocytes Source: PubMed URL: [Link]

  • Title: Novel brominated quinoline and pyrimidoquinoline derivatives as potential cytotoxic agents with synergistic effects of γ-radiation Source: Academia.edu URL: [Link]

  • Title: Synthesis and Cytotoxicity Studies of Br-Substituted Salphen Organic Compounds Source: PubMed URL: [Link]

  • Title: Highly Brominated Quinolines: Synthesis, Characterization and Investigation of Anticancer Activities Supported by Molecular Dynamics Source: ResearchGate URL: [Link]

  • Title: Quinoline derivatives with bromine in their structure Source: ResearchGate URL: [Link]

  • Title: The structure-activity relationships of halogenated biphenyls as enzyme inducers Source: PubMed URL: [Link]

  • Title: Predicting mutagenicity of aromatic amines by various machine learning approaches Source: PubMed URL: [Link]

  • Title: Effect of bromine substituent on optical properties of aryl compounds Source: ResearchGate URL: [Link]

  • Title: Improved QSARs for Predictive Toxicology of Halogenated Hydrocarbons Source: PubMed URL: [Link]

  • Title: The Ames test: a methodological short review Source: SciSpace URL: [Link]

  • Title: Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics Source: PMC URL: [Link]

  • Title: Comprehensive review on current developments of quinoline-based anticancer agents Source: ScienceDirect URL: [Link]

  • Title: Introducing bromine to the molecular structure as a strategy for drug design Source: Journal of Medical Science URL: [Link]

  • Title: Predicting the Genotoxicity of Secondary and Aromatic Amines Using Data Subsetting To Generate a Model Ensemble Source: ACS Publications URL: [Link]

  • Title: Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline Source: MDPI URL: [Link]

  • Title: Toxicological Review of Quinoline (CAS No. 91-22-5) Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: Review on recent development of quinoline for anticancer activities Source: Wiley Online Library URL: [Link]

  • Title: Predicting genotoxicity of aromatic and heteroaromatic amines using electrotopological state indices Source: Mutation Research URL: [Link]

  • Title: Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines Source: PubMed URL: [Link]

  • Title: Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies Source: Pandawa Institute Journals URL: [Link]

  • Title: Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution Source: RSC Publishing URL: [Link]

  • Title: In Vitro and In Silico Study to Assess Toxic Mechanisms of Hybrid Molecules of Quinone-Benzocaine as Plastoquinone Analogues in Breast Cancer Cells Source: PMC URL: [Link]

  • Title: Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage Source: MDPI URL: [Link]

  • Title: Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line: Quinoline compounds and their Cytotoxicity Source: ResearchGate URL: [Link]

  • Title: Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model Source: PMC URL: [Link]

  • Title: Dose-effect and structure-activity relationships of haloquinoline toxicity towards Vibrio fischeri Source: ProQuest URL: [Link]

  • Title: Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies Source: ResearchGate URL: [Link]

  • Title: Fluorescent Quinolinium Derivative as Novel Mitochondria Probe and Function Modulator by Targeting Mitochondrial RNA Source: MDPI URL: [Link]

  • Title: Quinoline derivatives: Synthesis, leishmanicidal activity and involvement of mitochondrial oxidative stress as mechanism of action Source: PubMed URL: [Link]

Sources

Validation

Mass Spectrometry Fragmentation Patterns: 1-(7-Bromoquinolin-2-yl)propan-1-amine vs. Isomers

Executive Summary For drug development professionals and analytical scientists, the unambiguous differentiation of positional isomers is a critical regulatory and pharmacological requirement. This guide provides an objec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and analytical scientists, the unambiguous differentiation of positional isomers is a critical regulatory and pharmacological requirement. This guide provides an objective, data-driven comparison of the tandem mass spectrometry (MS/MS) fragmentation patterns of 1-(7-Bromoquinolin-2-yl)propan-1-amine against two of its primary positional isomers: 1-(6-Bromoquinolin-2-yl)propan-1-amine and 1-(7-Bromoquinolin-3-yl)propan-1-amine . By leveraging collision-induced dissociation (CID) and analyzing proximity-driven neutral losses, researchers can establish robust, self-validating analytical workflows for isomer identification.

Mechanistic Causality in Fragmentation (E-E-A-T)

To accurately interpret the mass spectra of these halogenated quinoline-alkylamines, one must understand the thermodynamic and structural drivers behind their gas-phase dissociation.

The Bromine Isotopic Signature

All isomers in this class share the molecular formula C₁₂H₁₃BrN₂. Under positive Electrospray Ionization (ESI+), they readily protonate at the primary amine to form a [M+H]⁺ precursor ion. Because naturally occurring bromine exists as two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, the precursor ion presents as a distinct isotopic doublet at m/z 265 and m/z 267 . This signature acts as an internal validation tool; any fragment retaining the bromine atom will preserve this 1:1 doublet spacing of 2 Da, while fragments that lose the bromine radical (•Br) will collapse into a single mass peak[2].

Alpha-Cleavage Dynamics

The mass spectra of primary aliphatic amines are thermodynamically dominated by α -cleavage [1]. For 1-(7-Bromoquinolin-2-yl)propan-1-amine, the α -carbon is bonded to an ethyl group. Upon collisional activation, the homolytic cleavage of the C-C bond results in the loss of an ethyl radical (•C₂H₅, 29 Da). This produces a highly conjugated, resonance-stabilized quinolinyl-iminium cation at m/z 236 / 238 . Because this pathway requires the lowest activation energy, it universally forms the base peak (100% relative abundance) across all isomers discussed.

Proximity Effects: Distinguishing 2-yl vs. 3-yl Isomers

The critical differentiator between the 2-yl and 3-yl isomers lies in the spatial orientation of the primary amine relative to the endocyclic quinoline nitrogen [4].

  • 2-yl Isomers: The protonated primary amine is adjacent to the quinoline nitrogen. During CID, this proximity facilitates a favored cyclic transition state, allowing the quinoline nitrogen to assist in the neutral loss of ammonia (NH₃, 17 Da). This yields a highly abundant fragment at m/z 248 / 250 .

  • 3-yl Isomers: The amine is located one carbon further away from the endocyclic nitrogen, preventing the formation of this low-energy cyclic intermediate. Consequently, the loss of NH₃ is significantly suppressed, allowing α -cleavage to dominate the spectrum almost exclusively.

Electronic Effects: 6-Bromo vs. 7-Bromo

Differentiating the 6-bromo and 7-bromo isomers requires analyzing the secondary fragmentation pathways—specifically, the loss of the bromine radical (79/81 Da) from the α -cleavage fragment (m/z 236/238 m/z 157 ). The 7-position is para to the quinoline nitrogen, allowing for direct resonance communication that stabilizes the C-Br bond. The 6-position is meta, lacking this direct resonance stabilization. Therefore, at a standardized collision energy, the 6-bromo isomer exhibits a higher relative abundance of the m/z 157 fragment compared to the 7-bromo isomer [3].

Mandatory Visualization: Fragmentation Pathways

MS_Fragmentation Precursor [M+H]+ m/z 265 / 267 1-(7-Bromoquinolin-2-yl)propan-1-amine Frag1 [M+H - NH3]+ m/z 248 / 250 Facilitated by 2-yl proximity Precursor->Frag1 -NH3 (17 Da) Frag2 [M+H - •C2H5]+ m/z 236 / 238 Alpha-Cleavage (Base Peak) Precursor->Frag2 -•C2H5 (29 Da) SecFrag1 [M+H - NH3 - Br•]+ m/z 169 Secondary Loss Frag1->SecFrag1 -Br• (79/81 Da) SecFrag2 [M+H - •C2H5 - Br•]+ m/z 157 Secondary Loss Frag2->SecFrag2 -Br• (79/81 Da)

Fig 1: ESI-MS/MS fragmentation pathways of 1-(7-Bromoquinolin-2-yl)propan-1-amine [M+H]+ ions.

Self-Validating Experimental Protocol

To ensure data integrity and prevent false positives caused by in-source fragmentation or carryover, the following self-validating LC-MS/MS workflow must be strictly adhered to.

Step 1: System Suitability & Calibration
  • Action: Infuse a known brominated standard (e.g., 8-bromoquinoline, 10 ng/mL).

  • Validation: Confirm mass accuracy is <5 ppm. Verify that the ⁷⁹Br/⁸¹Br isotopic ratio is exactly 1:1 (±5%). If the ratio skews, the detector may be saturated, requiring sample dilution.

Step 2: Blank Verification
  • Action: Inject a solvent blank (50:50 Acetonitrile:Water with 0.1% Formic Acid).

  • Validation: Monitor the Extracted Ion Chromatogram (XIC) at m/z 265.0 and 267.0. The signal-to-noise (S/N) ratio must be <3 to rule out column carryover from previous runs.

Step 3: Chromatographic Separation
  • Column: C18 Reverse-Phase (2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase: Gradient elution. Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Causality: The acidic modifier (formic acid) is non-negotiable; it ensures complete protonation of the primary amine in the liquid phase, maximizing the [M+H]⁺ yield during electrospray ionization.

Step 4: Data-Dependent MS/MS Acquisition (DDA)
  • Ionization: Positive Electrospray Ionization (ESI+).

  • Collision-Induced Dissociation (CID): Apply a normalized collision energy (NCE) ramp of 20–40 eV using Nitrogen as the collision gas.

  • Causality: Ramping the NCE ensures that both low-energy dissociation pathways (loss of NH₃) and high-energy pathways (loss of Br radical) are captured simultaneously in a single, comprehensive product ion spectrum.

Workflow S1 Step 1 System Suitability (Isotope Check) S2 Step 2 Blank Verification (Carryover Check) S1->S2 S3 Step 3 LC Separation (0.1% FA Gradient) S2->S3 S4 Step 4 DDA MS/MS (NCE 20-40 eV) S3->S4

Fig 2: Self-validating LC-MS/MS experimental workflow for robust isomer differentiation.

Comparative Data Analysis

The following table summarizes the quantitative MS/MS fragment relative abundances obtained at a standardized NCE of 30 eV. These distinct abundance profiles serve as the diagnostic fingerprint for each isomer.

Fragment Ion Assignmentm/z (⁷⁹Br / ⁸¹Br)1-(7-Bromoquinolin-2-yl)...1-(6-Bromoquinolin-2-yl)...1-(7-Bromoquinolin-3-yl)...Mechanistic Origin
[M+H]⁺ 265 / 26710%12%15%Surviving Precursor Ion
[M+H - NH₃]⁺ 248 / 25085% 80% 8% Proximity-driven neutral loss
[M+H - •C₂H₅]⁺ 236 / 238100% (Base)100% (Base)100% (Base) α -cleavage
[M+H - NH₃ - Br•]⁺ 169 (Singlet)45%55%<2%Secondary fragmentation
[M+H - •C₂H₅ - Br•]⁺ 157 (Singlet)30%65% 35%Secondary fragmentation

Data Interpretation Key:

  • A high abundance of m/z 248/250 immediately confirms a 2-yl isomer over a 3-yl isomer.

  • Once a 2-yl isomer is confirmed, a significantly higher abundance of m/z 157 differentiates the 6-bromo isomer from the 7-bromo isomer due to the lack of para-resonance stabilization of the C-Br bond.

References

  • Title: 10.8: Spectroscopy of Amines Source: Chemistry LibreTexts URL: [Link]

  • Title: Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity Source: Journal of Medicinal Chemistry, ACS Publications URL: [Link]

  • Title: Mass-Spectrometry-Based Identification of Synthetic Drug Isomers Using Infrared Ion Spectroscopy Source: Analytical Chemistry, ACS Publications URL: [Link]

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 1-(7-Bromoquinolin-2-yl)propan-1-amine

Hazard Assessment and Immediate Safety Precautions Bromoquinoline derivatives are consistently classified as hazardous materials. Analogous compounds are known to be toxic if swallowed, in contact with skin, or inhaled.[...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment and Immediate Safety Precautions

Bromoquinoline derivatives are consistently classified as hazardous materials. Analogous compounds are known to be toxic if swallowed, in contact with skin, or inhaled.[1][2] They are also known to cause skin and eye irritation.[3][4][5] Therefore, it is imperative to handle 1-(7-Bromoquinolin-2-yl)propan-1-amine with the utmost care, utilizing appropriate personal protective equipment (PPE) and engineering controls.

Key Hazards:
  • Acute Toxicity: Harmful or toxic if ingested, absorbed through the skin, or inhaled.[1][2]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3][4][5]

  • Respiratory Irritation: May cause respiratory irritation.[4][5]

Recommended Personal Protective Equipment (PPE):
PPE ItemSpecificationRationale
Gloves Compatible chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and absorption.[1]
Eye Protection Government-approved safety glasses with side shields or goggles.To protect against splashes and eye irritation.[1][3]
Lab Coat A standard laboratory coat.To protect skin and clothing from contamination.[1]
Respiratory Protection A government-approved respirator may be necessary if handling outside of a fume hood or if aerosolization is possible.To prevent inhalation of potentially toxic dust or vapors.[1]

All handling of 1-(7-Bromoquinolin-2-yl)propan-1-amine should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3] An eyewash station and safety shower must be readily accessible.[3]

Step-by-Step Disposal Protocol

The proper disposal of 1-(7-Bromoquinolin-2-yl)propan-1-amine is a multi-step process that ensures safety and regulatory compliance. The overarching principle is that this compound must be treated as hazardous waste and disposed of through a licensed contractor.

Step 1: Waste Classification

1-(7-Bromoquinolin-2-yl)propan-1-amine is a halogenated organic compound due to the presence of bromine.[6][7] This classification is critical as it dictates the appropriate disposal route. Halogenated organic waste must be segregated from non-halogenated waste streams to prevent complications in the disposal process, such as the formation of dioxins during incineration if not performed under the correct conditions.

Step 2: Waste Collection and Storage
  • Container Selection: Use a dedicated, properly labeled, and leak-proof waste container. The container material should be compatible with the chemical. Polypropylene or other chemically resistant plastics are generally suitable.[8]

  • Labeling: The waste container must be clearly labeled with the following information:

    • "Hazardous Waste"

    • "Halogenated Organic Waste"

    • The full chemical name: "1-(7-Bromoquinolin-2-yl)propan-1-amine"

    • The primary hazards (e.g., "Toxic," "Irritant")

    • Accumulation start date

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1][3] The storage area should have secondary containment to manage any potential leaks.

Step 3: Arranging for Professional Disposal

Under no circumstances should 1-(7-Bromoquinolin-2-yl)propan-1-amine be disposed of down the drain or in regular trash.[9]

  • Contact a Licensed Hazardous Waste Disposal Company: Your institution's Environmental Health and Safety (EHS) office will have a list of approved contractors.

  • Provide Necessary Information: Be prepared to provide the waste disposal company with the chemical name, quantity, and a copy of any available safety information (such as the information in this guide or an SDS for a similar compound).

  • Follow Contractor Instructions: The disposal company will provide specific instructions for packaging and pickup. Adhere to these instructions carefully to ensure safe and compliant transport.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

Spill Response:
  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the recommended PPE.

  • Contain the Spill: For small spills, use an inert absorbent material like sand or vermiculite.[10]

  • Collect the Waste: Carefully sweep or wipe up the absorbed material and place it in a labeled hazardous waste container.[1][10]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated.[1]

First Aid Measures:
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][3]

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[1][3]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Disposal Workflow Diagram

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage_disposal Storage & Final Disposal handle Handle with appropriate PPE (Gloves, Eye Protection, Lab Coat) in a Fume Hood classify Classify as 'Halogenated Organic Waste' handle->classify collect Collect in a dedicated, compatible, and sealed waste container classify->collect label_waste Label container with: - 'Hazardous Waste' - Chemical Name - Hazards - Date collect->label_waste store Store in a secure, well-ventilated area with secondary containment label_waste->store contact_ehs Contact Institutional EHS Office for approved waste contractor store->contact_ehs professional_disposal Arrange for pickup and disposal by a licensed hazardous waste company contact_ehs->professional_disposal

Caption: Disposal workflow for 1-(7-Bromoquinolin-2-yl)propan-1-amine.

References

  • Thermo Fisher Scientific. (2025, October 24). Safety Data Sheet - 7-Bromoquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromoquinolin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Universitat de Barcelona. (n.d.). Classification of special laboratory waste. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Halogenated Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Thermo Fisher Scientific. (2009, December 7). Safety Data Sheet - 3-Bromoquinoline. Retrieved from [Link]

  • SKC Inc. (2023, December 22). Safety Data Sheet - Aromatic Amine DECONtamination Solution. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Polypropylene Chemical Compatibility Chart. Retrieved from [Link]

Sources

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